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Foundational

2-(Methoxy-d3)pyrimidine-5-boronic acid molecular weight

Strategic Integration of 2-(Methoxy-d3)pyrimidine-5-boronic Acid in Drug Discovery: Physicochemical Profiling and Synthetic Methodologies Executive Summary In modern medicinal chemistry, the pyrimidine motif is a ubiquit...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Integration of 2-(Methoxy-d3)pyrimidine-5-boronic Acid in Drug Discovery: Physicochemical Profiling and Synthetic Methodologies

Executive Summary

In modern medicinal chemistry, the pyrimidine motif is a ubiquitous pharmacophore, frequently deployed in kinase inhibitors, antiviral agents, and oncology therapeutics[1]. However, the incorporation of methoxy substituents on the pyrimidine ring often introduces a severe metabolic liability. Hepatic Cytochrome P450 (CYP450) enzymes readily target the C-H bonds of the methoxy group, leading to rapid O-demethylation and high clearance rates.

To circumvent this, the strategic substitution of hydrogen with deuterium (-CD3) has emerged as a powerful technique. As a Senior Application Scientist, I have designed this technical guide to detail the physicochemical properties, mechanistic advantages, and synthetic integration of 2-(Methoxy-d3)pyrimidine-5-boronic acid . By leveraging this specific building block, researchers can seamlessly install metabolically fortified motifs into complex drug scaffolds.

Part 1: Physicochemical & Isotopic Profiling

The transition from a standard methoxy group to a trideuteromethoxy group fundamentally alters the mass and bond energetics of the molecule without significantly perturbing its steric bulk, lipophilicity (LogP), or target binding affinity.

The exact molecular weight of 2-(Methoxy-d3)pyrimidine-5-boronic acid is 156.95 g/mol , which is a discrete shift from the 153.93 g/mol molecular weight of its non-deuterated counterpart[2][3]. This precise +3.018 Da mass shift is highly advantageous for downstream analytical tracking.

Quantitative Comparison Table
Parameter2-Methoxypyrimidine-5-boronic acid2-(Methoxy-d3)pyrimidine-5-boronic acid
Molecular Formula C5H7BN2O3C5H4D3BN2O3
Molecular Weight 153.93 g/mol 156.95 g/mol
Mass Shift (Δ) Baseline+3.018 Da
Isotopic Enrichment Natural Abundance≥98 atom % D
C-X Bond Dissociation Energy ~98 kcal/mol (C-H)~100 kcal/mol (C-D)
Primary Application Standard Suzuki CouplingMetabolic Stabilization / MS Internal Standard

Part 2: Mechanistic Implications of Deuteration

The Primary Kinetic Isotope Effect (KIE)

The causality behind choosing a deuterated boronic acid building block lies in the Primary Kinetic Isotope Effect. The C-D bond possesses a lower zero-point energy than the C-H bond, making it substantially harder to cleave enzymatically[4]. When a drug candidate synthesized from 2-(Methoxy-d3)pyrimidine-5-boronic acid enters the hepatic pathway, the CYP450-mediated O-demethylation is significantly retarded. This translates directly to a prolonged pharmacokinetic half-life (t1/2) and lower dosing requirements.

Metabolic_Stability A Drug Candidate (Methoxy-d3-pyrimidine) B CYP450 Enzymes (Liver Microsomes) A->B C C-H Bond Cleavage (Standard Methoxy) B->C -CH3 E C-D Bond Cleavage (Deuterated Methoxy) B->E -CD3 D Rapid O-Demethylation (High Clearance) C->D F Primary Kinetic Isotope Effect (Reduced Cleavage) E->F G Metabolic Stability (Prolonged Half-Life) F->G

Kinetic isotope effect (KIE) preventing rapid CYP450-mediated O-demethylation.

Analytical Tracking via Mass Spectrometry

In analytical chemistry, deuterated compounds are the gold standard for internal references in LC-MS/MS. They co-elute with the analyte but are easily distinguished by the +3 Da mass shift. This discrete mass difference is invaluable for isotope dilution mass spectrometry (IDMS), enabling accurate quantification, enhanced analytical precision, and minimized matrix effects[5].

Part 3: Synthetic Integration & Protocols

Pyrimidine-5-boronic acids are premier building blocks for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[1]. However, heteroaryl boronic acids are electronically deficient and notoriously susceptible to protodeboronation —a destructive side reaction where the C-B bond is cleaved by water and base, yielding the des-boro pyrimidine.

Causality & Experimental Design: Protodeboronation is accelerated by high temperatures in the presence of strong bases (e.g., NaOH, Na2CO3). Therefore, using anhydrous or mildly aqueous conditions with a fluoride source (e.g., CsF) is critical. CsF facilitates the crucial transmetalation step by forming a highly reactive fluoroborate intermediate without elevating the pH to levels that trigger protodeboronation[6].

Self-Validating Suzuki-Miyaura Coupling Protocol

This protocol is designed with built-in analytical checkpoints to ensure the integrity of the deuterated label.

  • Catalyst Preparation: In a nitrogen-filled glovebox or using rigorous Schlenk techniques, charge an oven-dried reaction vial with the aryl/vinyl halide (1.0 equiv), Pd(OAc)2 (2-4 mol%), and SPhos ligand (4-8 mol%)[6].

  • Boronic Acid Addition: Add 2-(Methoxy-d3)pyrimidine-5-boronic acid (1.2 equiv, MW: 156.95 g/mol ). Note: The slight 0.2 equiv excess compensates for any trace protodeboronation.

  • Base and Solvent: Add CsF (1.5 equiv) and anhydrous isopropanol to achieve a 0.2 M concentration[6].

  • Rigorous Degassing: Perform three freeze-pump-thaw cycles. Causality: Oxygen must be completely excluded to prevent the oxidative homocoupling of the boronic acid and to protect the active Pd(0) catalytic species.

  • Reaction Execution: Seal the vial under nitrogen and heat to 85 °C for 6-12 hours.

  • In-Process Validation: At 6 hours, sample 5 µL of the mixture. Run a rapid LC-MS scan. You must observe the product mass exhibiting a precise +3.018 Da shift relative to the theoretical mass of the non-deuterated product. The absence of a -3 Da peak confirms that deuterium-hydrogen exchange did not occur under the reaction conditions.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with deionized water. Dry the organic layer over MgSO4, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

SM_Workflow A Aryl Halide + Pd(OAc)2 + SPhos (in Schlenk Flask) B Add 2-(Methoxy-d3)pyrimidine-5-boronic acid (1.2 equiv, MW: 156.95 g/mol) A->B C Add Base (CsF) & Solvent (Isopropanol, 0.2 M) B->C D Degas via Freeze-Pump-Thaw (3 Cycles to remove O2) C->D E Heat to 85°C (6-12 hours under N2) D->E F In-Process Validation (LC-MS: Confirm +3 Da Shift) E->F G Aqueous Workup & Purification (Silica Gel) F->G

Step-by-step Suzuki-Miyaura cross-coupling workflow for pyrimidine-5-boronic acids.

References

  • hxchem.net - 2-Methoxypyrimidine-5-boronic acid Specifications.
  • evitachem.com - Buy 2-(Methoxy-d3)pyrimidine-5-boronic acid (EVT-15186728).
  • rsc.org - Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides.
  • watson-int.com - 5-Pyrimidinylboronicacid CAS 109299-78-7 Applications.
  • manasalifesciences.com - Deuterated Standards in Mass Spectrometry.
  • acs.org - Arylboronic Acid Deborylation Deuteration via Synergistic Catalysis.

Sources

Exploratory

The Strategic Role of Deuterated Pyrimidines in Medicinal Chemistry

Title: Safety, Handling, and Application of 2-(Methoxy-d3)pyrimidine-5-boronic acid in Deuterated Drug Discovery: A Technical Guide In modern drug discovery, the strategic incorporation of heavy isotopes—specifically deu...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Safety, Handling, and Application of 2-(Methoxy-d3)pyrimidine-5-boronic acid in Deuterated Drug Discovery: A Technical Guide

In modern drug discovery, the strategic incorporation of heavy isotopes—specifically deuterium ( 2 H or D)—into active pharmaceutical ingredients (APIs) has emerged as a powerful technique to optimize pharmacokinetic profiles. 2-(Methoxy-d3)pyrimidine-5-boronic acid is a highly specialized, isotopically labeled building block utilized primarily in palladium-catalyzed cross-coupling reactions to synthesize deuterated heteroaryl compounds[1].

As a Senior Application Scientist, I emphasize that handling this reagent requires a dual focus: preserving the integrity of the carbon-deuterium (C-D) bonds and mitigating the inherent instability of the boronic acid moiety. This whitepaper details the mechanistic rationale, hazard profile, and self-validating protocols required to safely and effectively utilize this compound.

Mechanistic Rationale: Harnessing the Kinetic Isotope Effect (KIE)

The primary utility of the trideuteromethoxy (-OCD 3​ ) group lies in the Kinetic Isotope Effect (KIE) . The C-D bond possesses a lower zero-point vibrational energy compared to a standard C-H bond, making it significantly more resistant to oxidative cleavage[2].

In human metabolism, Cytochrome P450 (CYP450) enzymes frequently target methoxy groups for O-demethylation, leading to rapid systemic clearance of the drug. By replacing the -OCH 3​ group with -OCD 3​ , the rate-limiting step of C-H bond cleavage is decelerated. This "metabolic shunting" extends the biological half-life of the drug, allows for lower dosing, and reduces the formation of potentially toxic metabolites[3].

KIE_Pathway cluster_0 Standard Methoxy (-OCH3) cluster_1 Deuterated Methoxy (-OCD3) A1 Drug-OCH3 B1 CYP450 Oxidation A1->B1 C1 Rapid O-Demethylation (High Clearance) B1->C1 A2 Drug-OCD3 B2 CYP450 Oxidation A2->B2 C2 Slowed O-Demethylation (Extended Half-Life) B2->C2

Caption: CYP450-mediated O-demethylation: Standard vs. Deuterated Methoxy (Kinetic Isotope Effect).

Physicochemical Profile and Hazard Assessment

While the isotopic labeling alters the metabolic fate of the downstream product, the benchtop safety profile of 2-(Methoxy-d3)pyrimidine-5-boronic acid is identical to its non-deuterated analog (CAS 628692-15-9). The compound is classified as a hazardous substance under OSHA guidelines, primarily acting as a localized irritant[4].

Table 1: Quantitative Data and Hazard Classifications

Property / MetricValue
Chemical Formula C 5​ H 4​ D 3​ BN 2​ O 3​
Molecular Weight ~156.95 g/mol
Appearance Off-white to pale yellow solid
Storage Temperature < 4°C (Refrigerated or Frozen)
Atmosphere Inert (Argon or Nitrogen)
Skin Corrosion/Irritation Category 2 (H315) - Causes skin irritation[4]
Serious Eye Damage/Irritation Category 2 (H319) - Causes serious eye irritation[4]
Specific Target Organ Toxicity Category 3 (H335) - May cause respiratory irritation[4]

Advanced Handling and Storage Protocols

The causality behind our strict storage protocols stems from the intrinsic reactivity of the boronic acid moiety, -B(OH) 2​ .

  • Prevention of Boroxine Formation: When exposed to ambient heat or prolonged storage, boronic acids undergo spontaneous dehydration to form cyclic trimeric anhydrides known as boroxines. To prevent this, the compound must be stored at < 4°C.

  • Mitigation of Protodeboronation: Heteroaryl boronic acids, particularly pyrimidine derivatives, are highly susceptible to protodeboronation (the hydrolytic cleavage of the C-B bond) in the presence of moisture and transition metal impurities. The reagent must be handled in a glovebox or under a continuous stream of dry Argon[5].

  • Dust Control (Safety): Because the compound is a fine powder that causes respiratory irritation (H335), weighing must be performed in a certified fume hood using anti-static weigh boats to prevent aerosolization[4].

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To integrate this building block into a drug scaffold, a palladium-catalyzed Suzuki-Miyaura cross-coupling is the industry standard[6]. The following protocol is designed as a self-validating system : every step includes a mechanistic rationale and a validation checkpoint to ensure experimental integrity.

Step-by-Step Methodology

Step 1: Reagent Validation (Quality Control)

  • Action: Before committing the deuterated reagent to a reaction, dissolve a 2 mg aliquot in DMSO-d6 and analyze via 1 H NMR.

  • Causality & Validation: A sharp singlet for the pyrimidine protons confirms the monomeric boronic acid. Broad, shifted peaks indicate dehydration to the boroxine. If boroxines are present, add 1.0 equivalent of degassed H 2​ O during the reaction setup to re-hydrolyze the trimer in situ.

Step 2: Inert Atmosphere Setup & Degassing

  • Action: In a Schlenk flask, combine the aryl halide (1.0 eq) and 2-(Methoxy-d3)pyrimidine-5-boronic acid (1.2 eq). Add a solvent mixture of 1,4-Dioxane and H 2​ O (4:1 ratio). Subject the mixture to three cycles of freeze-pump-thaw degassing.

  • Causality & Validation: Oxygen must be rigorously excluded. In the presence of O 2​ and Palladium, boronic acids rapidly undergo oxidative homocoupling to form biaryl byproducts[6]. A color change to dark black prior to heating indicates premature catalyst oxidation.

Step 3: Catalytic Coupling

  • Action: Under an Argon counterflow, add Pd(dppf)Cl 2​ (5 mol%) and K 2​ CO 3​ (2.0 eq). Heat the sealed flask to 80°C for 12 hours[5].

  • Causality & Validation: The base (K 2​ CO 3​ ) is strictly required to convert the neutral boronic acid into a nucleophilic boronate complex, which is essential for the transmetalation step onto the Palladium center. Monitor the reaction via LC-MS. The disappearance of the aryl halide mass and the emergence of the product mass validates successful coupling.

Step 4: Quench and Isolation

  • Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify via flash column chromatography.

Workflow Step1 1. Reagent Validation (1H NMR for Boroxine) Step2 2. Inert Atmosphere Setup (Glovebox/Schlenk Line) Step1->Step2 Confirm Monomer Step3 3. Solvent Degassing (Freeze-Pump-Thaw) Step2->Step3 Exclude Moisture Step4 4. Catalytic Coupling (Pd-Catalyst, Base, 80°C) Step3->Step4 Prevent Homocoupling Step5 5. Reaction Validation (LC-MS Monitoring) Step4->Step5 Track Conversion

Caption: Self-validating workflow for the safe handling and reaction of deuterated boronic acids.

References

  • 2-Methoxypyrimidine-5-boronic acid | 628692-15-9. J&K Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Deuterated Drugs. Bioscientia.
  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers.
  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry.
  • Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Stable Isotope-Labeled Drug Metabolites Using 2-(Methoxy-d3)pyrimidine-5-boronic Acid

Executive Summary The strategic incorporation of deuterium into pharmaceutical scaffolds is a proven methodology for optimizing pharmacokinetic profiles and developing Stable Isotope-Labeled (SIL) internal standards for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of deuterium into pharmaceutical scaffolds is a proven methodology for optimizing pharmacokinetic profiles and developing Stable Isotope-Labeled (SIL) internal standards for quantitative LC-MS/MS bioanalysis[1][2]. 2-(Methoxy-d3)pyrimidine-5-boronic acid (CAS: EVT-15186728) serves as a highly specialized organoboron building block, enabling the direct installation of a deuterated methoxypyrimidine moiety into complex drug cores via Suzuki-Miyaura cross-coupling[3].

This application note provides a comprehensive, self-validating protocol for the microwave-assisted synthesis of deuterated drug metabolites. It details the mechanistic causality behind experimental choices, ensuring high-yield carbon-carbon bond formation while preserving isotopic integrity.

Mechanistic Rationale: The Deuterium Advantage

Metabolic Shunting and the Kinetic Isotope Effect (KIE)

Methoxy groups attached to heteroaromatic rings (such as pyrimidines) are notorious "hot-spots" for Cytochrome P450 (CYP450)-mediated oxidative metabolism, specifically O-demethylation[4]. This pathway often leads to rapid systemic clearance or the generation of reactive, off-target metabolites.

By replacing the standard -OCH₃ group with a deuterated -OCD₃ group, researchers leverage the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond possesses a lower zero-point energy and is significantly stronger than the carbon-hydrogen (C-H) bond. Consequently, the activation energy required for CYP450 to cleave the bond is increased, which drastically slows the rate of O-demethylation. This phenomenon, known as metabolic shunting, prolongs the biological half-life of the drug and redirects metabolism toward safer pathways[5][6].

MetabolicShunting Drug Standard Drug (-OCH3) CYP CYP450 Enzyme Drug->CYP Rapid Cleavage Metabolite O-Demethylated Metabolite CYP->Metabolite Rapid Cleavage DeutDrug Deuterated Drug (-OCD3) CYP2 CYP450 Enzyme DeutDrug->CYP2 Kinetic Isotope Effect Stable Metabolically Stable (Prolonged Half-Life) CYP2->Stable Kinetic Isotope Effect

CYP450-mediated metabolic shunting via the deuterium kinetic isotope effect.

Reaction Dynamics & Optimization Data

The Suzuki-Miyaura reaction is the premier method for constructing biaryl linkages. However, electron-deficient pyrimidine-5-boronic acids are prone to protodeboronation (premature cleavage of the C-B bond) under prolonged thermal stress[7][8].

To mitigate this, microwave irradiation is employed. Microwave synthesis rapidly superheats the reaction mixture, allowing the cross-coupling catalytic cycle to outcompete the thermal degradation of the boronic acid[9][10]. Furthermore, catalyst selection is critical. Empirical data demonstrates that Pd(PPh₃)₄ provides the optimal balance of reactivity and stability for halogenated pyrimidine substrates[7].

Table 1: Catalyst Screening for Pyrimidine Cross-Coupling

Reaction Conditions: Halogenated core (0.5 mmol), Boronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation[7].

Catalyst (5 mol%)Ligand TypeYield (%)Mechanistic Observation
Pd(PPh₃)₄ Monodentate65% Bulky ligands facilitate rapid reductive elimination.
Pd(dppf)Cl₂ Bidentate58% Excellent stability; prevents palladium black precipitation.
PdCl₂(PPh₃)₂ Monodentate42% Slower oxidative addition compared to Pd(0) sources.
Pd(OAc)₂ Ligand-free35% Rapid catalyst deactivation without stabilizing phosphines.

Self-Validating Experimental Protocol

This protocol describes the coupling of an aryl halide drug core with 2-(Methoxy-d3)pyrimidine-5-boronic acid. The workflow is designed to be self-validating, with specific checkpoints to ensure isotopic integrity and catalytic efficiency.

Workflow Step1 1. Reagent Prep (Boronic Acid + Halide) Step2 2. Catalyst Addition (Pd(PPh3)4) Step1->Step2 Step3 3. Degassing (Ar/N2 Purge) Step2->Step3 Step4 4. Microwave (100°C, 15 min) Step3->Step4 Step5 5. Extraction (EtOAc/H2O) Step4->Step5 Step6 6. LC-MS/MS QC (+3 Da Shift) Step5->Step6

Step-by-step experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Step-by-Step Methodology

Step 1: Reagent Assembly

  • To a 10 mL microwave-safe reactor vial equipped with a magnetic stir bar, add the halogenated drug core (0.5 mmol) and 2-(Methoxy-d3)pyrimidine-5-boronic acid (0.55 mmol, 1.1 equiv.)[7].

  • Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv.). Causality: The base is mandatory to activate the boronic acid into a reactive, electron-rich boronate complex, which is a prerequisite for the transmetalation step[7].

Step 2: Solvent Addition & Degassing

  • Add 6 mL of a 1,4-dioxane and water mixture (2:1 v/v).

  • Critical Step: Submerge a sparging needle into the solvent and bubble ultra-pure Argon or Nitrogen gas through the mixture for 10 minutes. Causality: Dissolved oxygen rapidly reacts with the active Pd(0) species to form peroxo-palladium complexes, irreversibly degrading the catalyst into inactive palladium black. Degassing ensures the catalytic cycle remains unbroken.

Step 3: Catalyst Introduction

  • Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 5 mol%) to the vial under a positive stream of inert gas, then immediately seal with a crimp cap[7].

Step 4: Microwave Irradiation

  • Place the sealed vial in the microwave reactor.

  • Irradiate the mixture at 100 °C for exactly 15 minutes with continuous stirring[7][9]. Causality: The rapid, volumetric heating of microwave irradiation drives the coupling reaction to completion before the deuterated boronic acid can undergo protodeboronation.

Step 5: Workup and Extraction

  • Allow the vial to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with 10 mL of deionized water.

  • Extract the aqueous phase with Ethyl Acetate (3 x 20 mL)[7].

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

Analytical Validation (QC)

To confirm the successful synthesis of the deuterated metabolite and verify that no hydrogen-deuterium back-exchange occurred during the reaction, perform the following self-validating checks:

  • LC-MS/MS (Mass Spectrometry): Analyze the purified product. You must observe a parent ion [M+H]+ that is shifted by exactly +3 Da compared to the non-deuterated standard[2]. The absence of [M+H-1]+ or [M+H-2]+ peaks confirms >99% isotopic purity.

  • ¹H-NMR Spectroscopy: Analyze the product in DMSO-d6 or CDCl₃. The characteristic singlet corresponding to the pyrimidine methoxy protons (typically found between δ 3.80 – 4.05 ppm ) must be completely absent. The presence of any signal in this region indicates incomplete deuteration or contamination.

References

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_SdE372CT8O_ImLEcTL0c6TsjvKeJ9VXdmtz3rr_KGkzg7IKTaKlze-UT5kxXJ7o_WsFe08b_DANIndUSa-lkfxG3C9F6oryCdmIocLwm0ksuYIuqVv2iqwsZk1bW9jaiUHxm7E8wYlF5uA==]
  • Buy 2-(Methoxy-d3)pyrimidine-5-boronic acid (EVT-15186728). Evitachem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp41w0FrkDItmSA85j3wqyLxnU2HBQhTa5ERldjXLc0DRcq5hFWoGZJI7geHnQTeWUlPXocl-Gqwy4HCNbumd6-UKN-uRREARu78wD7ILoIpfgeHTDO-jJxG0FqxRgOkUpmwYdhov45w==]
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction. RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8rzquk7goeVi6GZtfnsYnk8rCxC47fGwOS8ajcvsQCW0P6SomXxP9Dm0gVoMJcMFPzuxhbeVTfKtaWtU67fXMtN-bmsZb8h17tY4xGthyUboqvm_aXx-O5S70M0GORGD1XU61PmWpb1lfLyQXR-Oy_h5-ybaig-k=]
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgzaeVb0EkU45JMvbXzXOtHD4PJQBFcoMWM5qOSiJR7POaBQsK3w77UPWTQji5M6zq1NZPNqCW6XClt7cbpz70GoEcxXqVpLhJImVeQip7VRqlMMR6stnoMzjnE4mhVlo2h-a1buPVXewqUpeWph8P1XMzGyUoqeCMwPss8KPGMnjBSHRDdx2faVRbsA1KBFtwyvfdq5FRwV_mWf2Ih4jiiRUajgsu-d-le3RtZpKcd4ieZDeZUHlTmUra8eg=]
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  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. JsciMedCentral.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRfSP-OqzuqGl4g4DHuyqLxCtVsFydfqVyWkUcz7JpyEHVi8RUXQ1bcdjhA9O_QTNjA0iGNHqqwkz6r8Ncoe2AH3eIC8_r95rD_usrrWspRwW722x8THYP_srjf3srcCf79VbQdowFrlSo1W3dGMQBWAaXki9Lo9alZ3m_xODcO-09xcfhLBwbYxFi3nrW2B3apHK0qmPUDjVJK5lp3KJXwZ6g_dUraOTxq5vQo70UveEeS21J5P0AGkDIcEgy2Rp8TPoi4_uR2pzlf-3n7e6s3Jt7BpKVmwZcqbFZbCIh]
  • Deuteration for Metabolic Stability Enhancement of Drugs. Juniper Publishers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqMkQq_GBD1qTPgvQ58LXMoRqZqwLQHvRdBrasZlv_SoUESPJWyDNDfWw4r_zMKTiw51LVwRwntp2E9Maux6Mk3BKy1fjGjRJnXY7GIUv_RjGh6od0jeLVOdh01vVnDbWW7vF03JpqXTzInMFJ0bUinlBXew==]
  • The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwGJ0-gD1L93MHOF662v95aL_T72_M0ryF-MqpMpOBqAyv90Tv4KavslxO6UuddKiu5osrfgjoTEdGJpUiLYo5ckYw1tSn0RDISZ9IHEPIG-8qO8OKhr2v896OIpQoYDDtH-r4Xb45_4mu7Pk9ydlM6uN5a5I99iPLA0MCX9UMi9818Tvd-wHIYUU1zL4TXtdIdQOWURqfwFmH00iAyP2DFuNX]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 2-(Methoxy-d3)pyrimidine-5-boronic Acid in Drug Discovery

Introduction: The Strategic Value of Deuterated Pyrimidines In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is as critical as maximizing its target affinity. The incorporation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Deuterated Pyrimidines

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is as critical as maximizing its target affinity. The incorporation of a trideuteromethoxy (–OCD₃) group via 2-(Methoxy-d3)pyrimidine-5-boronic acid is a highly effective strategy to mitigate metabolic liabilities.

Hepatic Cytochrome P450 (CYP) enzymes frequently target methoxy groups for rapid O-demethylation, leading to high clearance rates. By replacing hydrogen with deuterium, researchers exploit the primary kinetic isotope effect (KIE) . The C–D bond possesses a lower zero-point energy than the C–H bond, significantly increasing the activation energy required for enzymatic cleavage. This subtle isotopic substitution enhances metabolic stability and extends the drug's half-life without altering its topological polar surface area (tPSA) or steric profile [1].

Mechanistic Causality: The Protodeboronation Challenge

While the biological rationale for using 2-(Methoxy-d3)pyrimidine-5-boronic acid is robust, its chemical handling presents a formidable challenge. Heteroaryl boronic acids—specifically pyrimidine-5-boronic acids—are inherently unstable under standard basic Suzuki-Miyaura coupling conditions.

The Causality of Failure: The two strongly electron-withdrawing nitrogen atoms in the pyrimidine ring pull electron density away from the carbon-boron bond. When exposed to aqueous bases (required for transmetalation), this highly electrophilic C–B bond undergoes rapid hydrolytic cleavage, a process known as protodeboronation .

If the palladium catalyst enters the catalytic cycle too slowly, or if the transmetalation step is sluggish, protodeboronation outcompetes the cross-coupling, resulting in the complete loss of the valuable deuterated reagent [2].

Catalytic Cycle & Kinetic Competition

To achieve high yields, the cross-coupling must be kinetically accelerated to outpace degradation. Traditional catalysts like Pd(PPh3​)4​ require elevated temperatures (80–100 °C) to generate the active Pd(0) species, which inadvertently accelerates the thermal degradation of the boronic acid. The solution lies in using Buchwald-type precatalysts (e.g., XPhos Pd G3) , which rapidly generate a highly active, monoligated L-Pd(0) species at room temperature, facilitating ultra-fast transmetalation [2].

CatalyticCycle Pd0 Active Pd(0) L1 (Rapidly generated from G3) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Fast PdII Pd(II) Complex (Ar-Pd-X) OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet Base / H2O PdII_Diaryl Diaryl Pd(II) Complex (Ar-Pd-Pyrimidine) TransMet->PdII_Diaryl Fast with XPhos Proto Protodeboronation (Hydrolytic Cleavage) TransMet->Proto Slow Transmetalation (High Temp/Weak Ligand) RedElim Reductive Elimination (C-C Bond Formation) PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Deuterated Biaryl Product RedElim->Product DeadEnd De-boronated Pyrimidine (Loss of Reagent) Proto->DeadEnd

Catalytic cycle of Suzuki-Miyaura coupling vs. competing protodeboronation pathway.

Catalyst Selection and Quantitative Optimization

The empirical data below illustrates the critical importance of catalyst and ligand selection when coupling unstable pyrimidine boronic acids. The use of a biphasic THF/H2​O system with a strong, soluble base ( K3​PO4​ ) paired with XPhos Pd G3 yields the optimal kinetic profile.

Table 1: Catalyst Optimization for Pyrimidine-5-boronic Acid Cross-Coupling

Catalyst SystemLigandBase (Aq)SolventTemp (°C)TimeYield (%)Protodeboronation (%)
Pd(PPh3​)4​ PPh3​ Na2​CO3​ Dioxane/ H2​O 9012 h< 20> 70
Pd(dppf)Cl2​ dppf K2​CO3​ Toluene/ H2​O 808 h4540
XPhos Pd G2XPhos K3​PO4​ THF/ H2​O 402 h85< 5
XPhos Pd G3 XPhos K3​PO4​ THF/ H2​O 25–40 0.5 h > 95 < 2

Data synthesized from established Buchwald protocols for unstable heteroaryl boronic acids [2].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each critical phase contains a diagnostic checkpoint to ensure the reaction trajectory remains kinetically favorable.

Reagents Required
  • Electrophile: Aryl or Heteroaryl Halide (Bromide/Iodide preferred) (1.0 equiv)

  • Nucleophile: 2-(Methoxy-d3)pyrimidine-5-boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: 0.5 M Aqueous K3​PO4​ (2.0 equiv)

  • Solvent: Tetrahydrofuran (THF), anhydrous and degassed

Workflow Step1 1. Preparation Glovebox/Schlenk Weigh Reagents Step2 2. Assembly Add Ar-X, Boronic Acid, Base, XPhos Pd G3 Step1->Step2 Step3 3. Solvent Add Degassed THF/H2O (4:1) Step2->Step3 Step4 4. Reaction Stir at 40°C (30-120 min) Step3->Step4 Step5 5. Validation LC-MS/TLC Monitoring Step4->Step5 Step6 6. Isolation Aqueous Workup & Flash Chrom. Step5->Step6

Step-by-step experimental workflow for the cross-coupling of unstable heteroaryl boronic acids.

Step-by-Step Methodology

Step 1: Rigorous Deoxygenation (Crucial for preventing homocoupling)

  • Prepare a solvent mixture of THF and 0.5 M aqueous K3​PO4​ in a 4:1 volumetric ratio.

  • Sparge the biphasic mixture with ultra-pure Argon for a minimum of 30 minutes.

    • Causality: Oxygen promotes the oxidative homocoupling of the boronic acid, consuming the deuterated reagent before it can cross-couple.

Step 2: Reagent Assembly (Inert Atmosphere)

  • In a Schlenk flask or inside an anaerobic glovebox, charge the aryl halide (1.0 mmol), 2-(Methoxy-d3)pyrimidine-5-boronic acid (1.5 mmol), and XPhos Pd G3 (0.02 mmol, 2 mol%).

    • Causality: Using 1.5 equivalents of the boronic acid provides a stoichiometric buffer against trace protodeboronation.

Step 3: Initiation & Kinetic Control

  • Add 5 mL of the degassed THF/K3​PO4​ mixture to the solid reagents.

  • Seal the vessel and stir vigorously (800+ rpm) at 40 °C.

    • Self-Validation Checkpoint 1: The solution should rapidly transition to a homogenous, clear, or slightly yellow state. The appearance of a dark black precipitate (Palladium black) within the first 10 minutes indicates catalyst death due to oxygen ingress or solvent impurities.

Step 4: Reaction Monitoring

  • After 30 minutes, withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze via UPLC-MS.

    • Self-Validation Checkpoint 2: The chromatogram must show the target mass [M+H]+ . If the mass corresponding to 2-(methoxy-d3)pyrimidine (the de-boronated byproduct) is dominant, the transmetalation rate was insufficient, indicating the base was not fully dissolved or the temperature was too high.

Step 5: Quenching and Isolation

  • Once the aryl halide is consumed, cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (15 mL) and wash with brine (2 × 10 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Troubleshooting Guide

  • Issue: High levels of Protodeboronation observed via LC-MS.

    • Root Cause: Transmetalation is too slow relative to hydrolysis.

    • Action: Ensure the aqueous base ( K3​PO4​ ) is freshly prepared and thoroughly degassed. Lower the reaction temperature to 25 °C and increase the catalyst loading to 5 mol% to further accelerate the catalytic cycle [2].

  • Issue: Incomplete conversion of the Aryl Halide.

    • Root Cause: Catalyst deactivation or steric hindrance.

    • Action: Verify the integrity of the XPhos Pd G3 precatalyst (it degrades if exposed to moisture over time). For highly sterically hindered ortho-substituted aryl halides, switch to SPhos Pd G3 [3].

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075. Available at:[Link]

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(Methoxy-d3)pyrimidine-5-boronic acid with Aryl Halides

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] This pallad...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is indispensable in both materials science and pharmaceutical development, where the construction of biaryl and heteroaryl motifs is paramount.[2][3][4] The pyrimidine scaffold, a key component of nucleic acids, is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and biologically active compounds.[5][6][7][8]

Furthermore, the strategic incorporation of deuterium into drug candidates has emerged as a powerful strategy to enhance their metabolic stability and pharmacokinetic profiles.[9][10][11] The substitution of a hydrogen atom with its heavier isotope, deuterium, can slow down metabolic pathways that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect.[9] This can lead to improved drug efficacy and safety profiles.

This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling of 2-(Methoxy-d3)pyrimidine-5-boronic acid with a range of aryl halides. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters for optimization, and provide robust experimental procedures and troubleshooting advice tailored for researchers, scientists, and drug development professionals.

Reaction Principle and Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[12][13] Understanding this cycle is crucial for rational optimization and troubleshooting. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. The reactivity of the halide follows the order I > Br > OTf >> Cl.[12]

  • Transmetalation: The organic group from the activated organoboron species (the pyrimidine boronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the pyrimidine ring.[12][14]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[13][15]

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation [Pyr-B(OR)₃]⁻ Ar-Pd(II)-Pyr Ar-Pd(II)(L₂)Pyr Transmetalation->Ar-Pd(II)-Pyr Reductive_Elimination Reductive Elimination Ar-Pd(II)-Pyr->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (Ar-Pyr) Boronic_Acid Pyr-B(OH)₂ Boronate [Pyr-B(OH)₃]⁻ (Activated) Boronic_Acid->Boronate + Base Base Base (e.g., OH⁻)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices

Coupling heteroaryl systems like 2-(methoxy-d3)pyrimidine presents specific challenges that dictate the choice of reaction conditions:

  • Electron-Deficient Heterocycle: Pyrimidines are π-deficient, which can slow the crucial transmetalation step.[16] This may necessitate more reactive catalysts, stronger bases, or higher temperatures to drive the reaction forward.

  • Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[16][17] The use of bulky, electron-rich phosphine ligands helps to mitigate this effect by promoting the desired reductive elimination over catalyst inhibition.[18]

  • Protodeboronation: Heteroaryl boronic acids are often susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source (like water) before transmetalation can occur.[4][16][19] This can be minimized by using milder bases (e.g., K₃PO₄, CsF), anhydrous solvents where appropriate, or by using more stable boronic acid surrogates like MIDA boronates or trifluoroborates.[4][20]

Optimization of Reaction Conditions

The optimal conditions for coupling 2-(Methoxy-d3)pyrimidine-5-boronic acid depend heavily on the specific aryl halide used. A systematic screening of catalysts, ligands, bases, and solvents is recommended. Below are tables summarizing common starting points for optimization.

Table 1: Palladium Catalyst and Ligand Screening
Catalyst PrecursorLigandMol %Characteristics & Recommendations
Pd(PPh₃)₄PPh₃0.5 - 5A common, effective "first-pass" catalyst for many couplings, particularly with aryl bromides and iodides.[5][6][21]
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos, RuPhos)1 - 3Highly active systems for challenging substrates, including electron-rich or sterically hindered aryl chlorides.[17][22][23][24] Recommended for difficult couplings.
Pd(dppf)Cl₂dppf1 - 5A robust catalyst, often showing good performance with a broad range of substrates.[5]
Table 2: Base Selection
BaseEquivalentsStrengthComments
K₂CO₃ / Na₂CO₃2.0 - 3.0ModerateStandard choice for many Suzuki couplings, typically used in aqueous solvent mixtures.[5][25]
K₃PO₄2.0 - 3.0ModerateOften effective and can be milder, sometimes reducing side reactions like protodeboronation.[22]
Cs₂CO₃2.0 - 3.0StrongA more potent base that can accelerate slow reactions but may increase the risk of side reactions.
CsF / KF2.0 - 3.0MildMild bases that are particularly effective at minimizing protodeboronation, especially in anhydrous conditions.[14][23][26]
Table 3: Solvent System Screening
Solvent SystemRatio (v/v)Typical TemperatureNotes
1,4-Dioxane / H₂O2:1 to 5:180 - 110 °CA very common and effective solvent system for a wide range of substrates.[5][6]
Toluene / H₂O10:180 - 110 °CGood alternative, particularly when phase separation is desired for work-up.[22]
DMF or THFAnhydrous60 - 80 °CCan be used with milder bases like KF or CsF to avoid protodeboronation.
Isopropanol (IPA)Anhydrous80 °CA greener solvent alternative that can be effective, often with CsF as the base.[23][27]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Aryl halides, palladium catalysts, and solvents may be toxic or flammable.

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: General Procedure using Conventional Heating

This protocol provides a reliable starting point for coupling with aryl bromides.

Materials:

  • Aryl bromide (1.0 eq, 0.5 mmol)

  • 2-(Methoxy-d3)pyrimidine-5-boronic acid (1.1 - 1.5 eq, 0.55 - 0.75 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq, 1.0 - 1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%, 0.01 - 0.025 mmol)

  • 1,4-Dioxane and Water (degassed), typically in a 4:1 ratio (5 mL)

  • Schlenk flask or sealed vial with a magnetic stir bar

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄) for work-up

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (0.5 mmol), 2-(Methoxy-d3)pyrimidine-5-boronic acid (0.55 mmol), and potassium carbonate (1.0 mmol).[13]

  • Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.015 mmol, 3 mol%).

  • Add the degassed solvent mixture (4 mL of 1,4-dioxane and 1 mL of water).

  • Degassing: Ensure the mixture is thoroughly degassed by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the desired product.

Protocol 2: Microwave-Assisted High-Speed Synthesis

Microwave irradiation can dramatically reduce reaction times, often to minutes.[5][6][28]

Materials:

  • Aryl halide (1.0 eq, 0.5 mmol)

  • 2-(Methoxy-d3)pyrimidine-5-boronic acid (1.2 eq, 0.6 mmol)

  • Potassium Carbonate (K₂CO₃) (3.0 eq, 1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 2 mol%)

  • 1,4-Dioxane and Water (degassed), 2:1 ratio (6 mL)

  • 10 mL microwave reactor vial with a stir bar

Procedure:

  • Reaction Setup: In a 10 mL microwave vial, combine the aryl halide (0.5 mmol), 2-(Methoxy-d3)pyrimidine-5-boronic acid (0.6 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (e.g., 0.005 mmol, 1 mol%).[5]

  • Add 6 mL of the degassed 1,4-dioxane/water (2:1) solvent mixture.

  • Seal the vial with a cap.

  • Reaction: Place the vial in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes with stirring.[5][6]

  • Work-up and Purification: After the reaction, allow the vial to cool to room temperature. Follow the work-up and purification steps as described in Protocol 1.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Poor choice of base or solvent. 4. Aryl chloride is unreactive under these conditions.1. Use a fresh bottle of catalyst or a more active pre-catalyst (e.g., Pd(OAc)₂/SPhos). 2. Ensure thorough degassing of solvents and the reaction vessel. 3. Screen alternative bases (K₃PO₄, Cs₂CO₃) and solvent systems. 4. For aryl chlorides, use a stronger catalyst system (e.g., Buchwald ligands) and higher temperatures.[18][22]
Protodeboronation of Boronic Acid 1. Reaction temperature is too high. 2. Base is too strong or conditions are too aqueous. 3. Extended reaction time.1. Lower the reaction temperature. 2. Use a milder base such as KF or CsF.[23] Consider using an anhydrous solvent like THF or isopropanol. 3. Use microwave irradiation to shorten reaction times. Convert the boronic acid to a more stable MIDA boronate ester if the problem persists.[20]
Formation of Homocoupling Byproducts 1. Presence of oxygen in the reaction. 2. Decomposition of the boronic acid.1. Improve the degassing procedure. 2. Use a slight excess (1.1-1.2 eq) of the boronic acid, not more, to minimize its homocoupling.
Incomplete Consumption of Starting Material 1. Insufficient catalyst loading or catalyst deactivation. 2. Reaction time is too short.1. Increase catalyst loading slightly (e.g., from 2% to 4%). Use a more robust ligand to prevent catalyst deactivation.[17] 2. Extend the reaction time and monitor by LC-MS.

Conclusion

The Suzuki-Miyaura coupling of 2-(Methoxy-d3)pyrimidine-5-boronic acid with aryl halides is a highly effective method for synthesizing deuterated, biologically relevant molecules. Success hinges on the careful selection of reaction parameters to address the inherent challenges of coupling an electron-deficient, Lewis-basic heterocycle. By systematically optimizing the catalyst, base, and solvent system, and by employing techniques like microwave-assisted heating to minimize side reactions, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development of efficient and scalable synthetic routes in the pursuit of novel therapeutics and advanced materials.

References

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling.
  • Hua, Y. et al. (n.d.). Research Progress on Optimization of Synthesis Conditions of Sartan by Suzuki Coupling Reaction. 華藝線上圖書館.
  • Buchwald, S. L. et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Fors, B. P., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Eastgate, M. D. et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction.
  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry.
  • RSC Publishing. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Molander, G. A., & Ellis, N. (n.d.).
  • ACS Publications. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Journal of the American Chemical Society. (2021).
  • RSC Advances. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia.
  • Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides Nucleotides Nucleic Acids.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). An In-depth Technical Guide to 2,4-Dimethoxypyrimidine-5-boronic acid.
  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • Chem-Station Int. Ed. (2015). Deuterium Labeling Reaction.
  • Beilstein Journal of Organic Chemistry. (2024). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products.
  • ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component.
  • ACS Publications. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews.
  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
  • PubMed. (2009).
  • MDPI. (2022).

Sources

Application

Application Notes &amp; Protocols: Strategic Use of 2-(Methoxy-d3)pyrimidine-5-boronic Acid in Library Synthesis for Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the strategic incorporation of deuterium into molecular scaffolds represents a sophisticated approach to optimizing drug-like properties.[1] This document provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of deuterium into molecular scaffolds represents a sophisticated approach to optimizing drug-like properties.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(Methoxy-d3)pyrimidine-5-boronic acid in the synthesis of compound libraries. We will delve into the foundational principles of the deuterium kinetic isotope effect (KIE) and its profound impact on metabolic stability.[2] Detailed, field-proven protocols for Suzuki-Miyaura cross-coupling reactions are provided, alongside expert insights into reaction optimization, purification strategies, and data interpretation. The aim is to equip researchers with the knowledge to leverage this powerful building block for the efficient generation of novel chemical entities with enhanced pharmacokinetic profiles.

Introduction: The Deuterium Advantage in Medicinal Chemistry

The substitution of hydrogen with its stable, heavier isotope, deuterium, is a subtle yet powerful strategy in drug design.[1] This modification, while minimally altering the size and shape of a molecule, can have a significant impact on its metabolic fate.[3] The core principle behind this advantage is the Kinetic Isotope Effect (KIE) .[2]

The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy compared to a carbon-hydrogen (C-H) bond, making it stronger and more stable.[1][4] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step are significantly slowed when a C-D bond is present at that position.[1] In drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 (CYP) enzymes, which frequently target metabolically labile C-H bonds.[5] By strategically placing deuterium at these "soft spots," the rate of metabolism can be attenuated, leading to several potential therapeutic benefits:

  • Enhanced Metabolic Stability & Prolonged Half-Life: Slower metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing and improved patient compliance.[6][]

  • Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, minimizing the production of harmful byproducts and improving the overall safety profile of a drug candidate.[2][6]

  • Improved Bioavailability: By reducing first-pass metabolism, a greater concentration of the active drug may reach systemic circulation.[6]

  • Increased Target Selectivity: In some instances, deuteration can lead to higher selectivity for the intended biological target.[6][8]

The pyrimidine scaffold is a ubiquitous feature in a vast number of biologically active compounds. The methoxy group, in particular, is often a site of metabolic oxidation (O-demethylation). By utilizing 2-(Methoxy-d3)pyrimidine-5-boronic acid, researchers can preemptively block this metabolic pathway, thereby enhancing the stability of the resulting compounds.

Physicochemical Properties of 2-(Methoxy-d3)pyrimidine-5-boronic acid

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis.

PropertyValue
Molecular Formula C₅H₄D₃BN₂O₃
Molecular Weight 158.96 g/mol
Appearance White to off-white solid
Purity ≥97%
Storage Store at 2-8°C under an inert atmosphere. Boronic acids are sensitive to moisture and air.

Core Application: Suzuki-Miyaura Cross-Coupling for Library Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[9][10] It involves the palladium-catalyzed reaction between an organoboron compound (like our deuterated pyrimidine boronic acid) and an organic halide or triflate.[11][12]

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling using 2-(Methoxy-d3)pyrimidine-5-boronic acid is as follows:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant_A 2-(Methoxy-d3)pyrimidine-5-boronic acid Product Coupled Product Reactant_A->Product + Reactant_B Aryl/Heteroaryl Halide (R-X) Reactant_B->Product Catalyst Pd Catalyst Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol for Library Synthesis in a 96-Well Plate Format

This protocol is optimized for the parallel synthesis of a compound library using a diverse set of aryl and heteroaryl halides.

Materials:

  • 2-(Methoxy-d3)pyrimidine-5-boronic acid

  • Array of aryl/heteroaryl bromides or iodides (pre-weighed or in stock solutions)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 2-(Methoxy-d3)pyrimidine-5-boronic acid (1.2 equivalents) in 1,4-dioxane.

    • Prepare a stock solution of Pd(dppf)Cl₂ (0.05 equivalents) in 1,4-dioxane.

    • Prepare an aqueous solution of Na₂CO₃ (2.0 equivalents).

  • Reaction Setup (in each well of the 96-well plate):

    • To each well containing the aryl/heteroaryl halide (1.0 equivalent, ~10-50 mg scale), add the 2-(Methoxy-d3)pyrimidine-5-boronic acid stock solution.

    • Add the Pd(dppf)Cl₂ stock solution.

    • Add the aqueous Na₂CO₃ solution.

    • Add additional 1,4-dioxane/water (e.g., 3:1 ratio) to achieve a final reaction concentration of approximately 0.1 M.

  • Reaction Execution:

    • Seal the 96-well plate with a chemically resistant sealing mat.

    • Place the reaction block on a magnetic stirring plate within a heating block.

    • Heat the reaction mixture to 80-100°C with vigorous stirring for 4-12 hours. The reaction progress can be monitored by LC-MS analysis of a small aliquot from a representative well.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Quench each reaction with the addition of water.

    • Extract each well with ethyl acetate or dichloromethane (2-3 times).

    • Combine the organic extracts for each well in a separate collection plate.

    • Wash the combined organic layers with brine.

    • Dry the organic layers over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • Purification is typically achieved by preparative HPLC or flash column chromatography.

Expert Insights & Causality
  • Choice of Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of aryl and heteroaryl halides. For particularly challenging couplings (e.g., with electron-rich or sterically hindered halides), more advanced catalysts with specialized phosphine ligands may be required.

  • Base Selection: Sodium carbonate is a commonly used base that is effective for most Suzuki couplings. In cases of poor reactivity, stronger bases like potassium carbonate or potassium phosphate may be beneficial. The base is crucial for the transmetalation step of the catalytic cycle.[9]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is standard. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the reactants and catalyst. It is critical to use degassed solvents to prevent oxidation of the palladium catalyst.

The Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle.[13]

Suzuki_Cycle A Pd(0)Ln B Oxidative Addition A->B C R1-Pd(II)Ln-X B->C D Transmetalation C->D E R1-Pd(II)Ln-R2 D->E F Reductive Elimination E->F F->A Regeneration G R1-R2 (Product) F->G Reactant1 R1-X Reactant1->B Reactant2 [R2-B(OR)3]⁻ Reactant2->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl/heteroaryl halide (R¹-X) to form a Pd(II) complex.[13]

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[9]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[13]

Purification and Characterization

Purification of the final products is a critical step in library synthesis.

Purification Strategies
  • Flash Column Chromatography: This is a standard method for purifying organic compounds. For boronic acid-related impurities, it's sometimes beneficial to use silica gel that has been treated with a small amount of acid or to use a gradient elution system.[14][15]

  • Preparative HPLC: For high-purity compounds, especially for biological screening, reverse-phase preparative HPLC is the method of choice.

  • Acid-Base Extraction: Boronic acids are weakly acidic and can sometimes be removed from a reaction mixture by washing the organic layer with an aqueous basic solution.[16] The desired coupled product, if neutral, will remain in the organic layer.

Characterization

Confirmation of the successful incorporation of the 2-(methoxy-d3)pyrimidine moiety should be performed using standard analytical techniques:

  • Mass Spectrometry (MS): The molecular weight of the product will reflect the presence of the three deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The characteristic singlet of the methoxy protons will be absent.

    • ¹³C NMR: The carbon of the methoxy group will show a characteristic triplet multiplicity due to coupling with deuterium.

Conclusion

2-(Methoxy-d3)pyrimidine-5-boronic acid is a valuable and strategic building block for the synthesis of compound libraries in drug discovery. By leveraging the kinetic isotope effect, researchers can rationally design and synthesize novel molecules with potentially improved pharmacokinetic properties. The robust and well-established Suzuki-Miyaura cross-coupling reaction provides a reliable method for incorporating this deuterated scaffold into a diverse range of molecular architectures. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this powerful tool in their quest for new and improved therapeutics.

References

  • Wikipedia. (n.d.). Deuterated drug. Retrieved from [Link]

  • Conscious Chemist. (n.d.). From Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs. Retrieved from [Link]

  • Al-Amin, M. (2021, August 9). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Inorganics. Retrieved from [Link]

  • Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • El-Sepelgy, O., et al. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. Retrieved from [Link]

  • Gant, T. G. (2014). The kinetic isotope effect in the search for deuterated drugs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Kinetic isotope effect – Knowledge and References. Retrieved from [Link]

  • Mutti, F. G. (2019, June 13). Applications of Deuterium in Medicinal Chemistry. PubMed. Retrieved from [Link]

  • Martinez, C. (2016). The Evolution of Deuterium in the Pharmaceutical Industry and Its Effects on Methods of Deuterium Incorporation. Digital Commons @ Assumption University. Retrieved from [Link]

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Harbeson, S. L., & Tung, R. (2016, April 15). Deuterium Medicinal Chemistry Comes of Age. Taylor & Francis Online. Retrieved from [Link]

  • Darses, B., et al. (2014). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. Retrieved from [Link]

  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]

  • Pye, C. R., et al. (2020, August 21). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Nature. Retrieved from [Link]

  • Saygili, N., et al. (2004, March 21). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. PubMed. Retrieved from [Link]

  • Saygili, N., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Retrieved from [Link]

  • Tarcsay, A., et al. (2023, July 4). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Journal of Cheminformatics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Retrieved from [Link]

  • Aggarwal, V. K., et al. (2011). Lithiation-Borylation of N,N-Diisopropyl-O-3-phenylpropyl Carbamate and Subsequent in situ Homologation-Oxidation: (R)-5-Methyl-1-phenylhexan-3-ol. Organic Syntheses. Retrieved from [Link]

  • Federal, C., et al. (2012). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxycarbonyl-5-pyridineboronic acid, pinacol ester. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Double Suzuki cross-coupling reaction of pyrimidine boronic acid: Synthesis of new versatile dielectrophile. Retrieved from [Link]

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Method

Application Note: 2-(Methoxy-d3)pyrimidine-5-boronic acid for Isotopic Labeling in NMR Studies

Abstract: This technical guide provides a comprehensive framework for the application of 2-(Methoxy-d3)pyrimidine-5-boronic acid as a versatile reagent for site-specific deuterium labeling of molecules in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for the application of 2-(Methoxy-d3)pyrimidine-5-boronic acid as a versatile reagent for site-specific deuterium labeling of molecules in pharmaceutical and life sciences research. We delve into the core principles of isotopic labeling for Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed, field-tested protocols for the incorporation of the deuterated methoxypyrimidine moiety via Suzuki-Miyaura cross-coupling. Furthermore, we present methodologies for the subsequent NMR analysis, including structural confirmation and quantitative assessment of the labeled product. This document is intended for researchers, chemists, and drug development professionals seeking to leverage stable isotope labeling for enhanced structural elucidation, metabolic tracking, and pharmacokinetic analysis.

The Strategic Advantage of Deuterium Labeling in Modern Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical method in drug discovery, providing atomic-level information on molecular structure, dynamics, and interactions.[1] To augment the power of NMR, isotopic labeling—the selective replacement of an atom with one of its isotopes—has become an indispensable strategy.[2] The use of deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is particularly advantageous.

The replacement of hydrogen with deuterium offers several key benefits:

  • Simplification of ¹H NMR Spectra: Since deuterium resonates at a completely different frequency from protons, replacing ¹H with ²H effectively renders that position "invisible" in a standard ¹H NMR spectrum.[3][4] This simplifies complex spectra, aiding in signal assignment and structural confirmation.

  • Probing Molecular Interactions: Isotopic labels serve as specific probes. In protein-ligand binding studies, changes in the NMR signals of the labeled ligand or protein can map binding interfaces and characterize the interaction.[2]

  • Improving Pharmacokinetic (PK) Properties: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), can slow down metabolic processes that involve C-H bond cleavage, often mediated by Cytochrome P450 enzymes.[5][6] Strategically placing deuterium at metabolically vulnerable sites can enhance a drug's metabolic stability, prolong its half-life, and improve its overall safety profile.[6][7]

2-(Methoxy-d3)pyrimidine-5-boronic acid is a specialized building block designed to introduce a deuterated methoxy group attached to a pyrimidine scaffold—a common motif in biologically active compounds.[8] Its boronic acid functionality makes it an ideal substrate for the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling its incorporation into a wide range of molecular architectures.[9][10]

Physicochemical Properties of the Labeling Reagent

Proper handling and storage are critical for maintaining the integrity and reactivity of the boronic acid. The properties below are based on its non-deuterated analog and are expected to be nearly identical for the deuterated version.

PropertyValueReference(s)
Molecular Formula C₅H₄D₃BN₂O₃Inferred
Molecular Weight 156.96 g/mol Inferred
Appearance White to off-white solid
Purity (Assay) Typically >95%[8]
Solubility Soluble in polar organic solvents like DMSO, DMF, and alcohols.[8]
Storage Conditions Store at 2-8°C for short-term use. For long-term storage, -20°C is recommended to prevent degradation. Keep under an inert atmosphere (Argon or Nitrogen) as boronic acids can be sensitive to air and moisture.[8]
Common Impurities May contain corresponding boronic anhydride (boroxine).[8]

Experimental Workflow: Incorporating the Deuterated Label

The most common and efficient method to incorporate the 2-(Methoxy-d3)pyrimidine moiety is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a new carbon-carbon bond between the pyrimidine ring and an aryl or heteroaryl halide (or triflate).[11]

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Product Isolation cluster_analysis 4. Analysis & Confirmation Reagents Weigh Reagents: - Aryl Halide (Ar-X) - 2-(Methoxy-d3)pyrimidine-5-boronic acid - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) Solvent Prepare Anhydrous Solvent (e.g., Toluene/DME) Reagents->Solvent Inert Assemble Glassware Under Inert Atmosphere (Ar/N₂) Solvent->Inert Combine Combine Reagents and Solvent in Flask Inert->Combine Heat Heat to Reaction Temp (e.g., 85-100 °C) Combine->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Cool Cool to Room Temp Monitor->Cool Extract Aqueous Work-up & Solvent Extraction Cool->Extract Purify Purify Crude Product (Column Chromatography) Extract->Purify Characterize Characterize Final Product (NMR, MS) Purify->Characterize

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 2-(Methoxy-d3)pyrimidine-5-boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

  • Aryl or heteroaryl bromide (1.0 eq)

  • 2-(Methoxy-d3)pyrimidine-5-boronic acid (1.2-1.5 eq)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5-5 mol%)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0-3.0 eq)

  • Solvent: A mixture of 1,2-Dimethoxyethane (DME) and water (e.g., 4:1 v/v) or Toluene.[12]

  • Schlenk flask or sealed reaction vial, magnetic stirrer, condenser, and inert gas line (Argon or Nitrogen).

Methodology:

  • Reaction Setup (The "Why"): To a dry Schlenk flask under a positive pressure of argon, add the aryl bromide (1.0 eq), 2-(Methoxy-d3)pyrimidine-5-boronic acid (1.2 eq), and potassium carbonate (2.0 eq). Causality: An inert atmosphere is crucial because the Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced yields. The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[10]

  • Catalyst Addition (The "Why"): Add the Pd(PPh₃)₄ catalyst (0.05 eq). Causality: Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in solution. The catalyst loading is kept low (mol%) as it is, by definition, not consumed in the reaction.

  • Solvent Addition & Degassing (The "Why"): Add the DME/water solvent mixture via syringe. Degas the solution by bubbling argon through it for 10-15 minutes or by using a freeze-pump-thaw cycle. Causality: Degassing removes dissolved oxygen, further protecting the catalyst. The aqueous component of the solvent often accelerates the transmetalation step.[12]

  • Reaction Execution (The "Why"): Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours). Causality: Heat provides the necessary activation energy for the reaction, particularly the oxidative addition step. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions or degradation.

  • Work-up and Isolation (The "Why"): a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Wash the organic layer sequentially with water and brine (saturated NaCl solution). Causality: The aqueous washes remove the inorganic base and other water-soluble byproducts. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Causality: Removing residual water is essential before solvent evaporation and purification.

  • Purification (The "Why"): Purify the crude residue using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts, yielding the pure, isotopically labeled compound.

NMR Analysis and Confirmation of Labeling

Following successful synthesis and purification, NMR spectroscopy is used to definitively confirm the incorporation of the deuterated label and verify the final structure.

G cluster_spectra NMR Experiments start Purified Labeled Compound prep Prepare NMR Sample (Dissolve in Deuterated Solvent, e.g., CDCl₃ or DMSO-d₆) start->prep acquire Acquire NMR Spectra prep->acquire h1 ¹H NMR acquire->h1 c13 ¹³C NMR acquire->c13 h2 ²H NMR acquire->h2 interpret Interpret Spectra h1->interpret Observe disappearance of -OCH₃ signal c13->interpret Confirm carbon backbone h2->interpret Directly observe -OCD₃ signal confirm Labeling Confirmed interpret->confirm

Caption: Logical workflow for NMR-based confirmation of isotopic labeling.

Protocol 2: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, labeled compound into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆). The choice of solvent is critical to ensure the analyte is fully dissolved and to minimize solvent interference.[13]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton NMR spectrum. The key diagnostic feature is the complete absence or significant reduction (>98%) of the singlet peak corresponding to the methoxy (-OCH₃) protons.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to confirm the integrity of the carbon skeleton of the final molecule.

    • ²H NMR: Acquire a deuterium NMR spectrum. This is the most direct and unambiguous method to confirm labeling. A single peak should be observed in the region expected for a methoxy group, providing definitive proof of successful deuteration.

Expected Spectral Changes Upon Labeling
NMR ExperimentProtiated Compound (-OCH₃)Deuterated Compound (-OCD₃)Rationale
¹H NMR Sharp singlet, ~4.0 ppm, integrating to 3H.Signal is absent or a very minor residual peak.Deuterium does not resonate in the ¹H frequency range.[3]
¹³C NMR Methoxy carbon signal is a quartet (due to ¹JCH coupling) in a coupled spectrum.Methoxy carbon signal is a 1:1:1 triplet (due to ¹JCD coupling) and may be slightly shifted.The multiplicity of the carbon signal changes due to coupling with deuterium (spin I=1) instead of hydrogen (spin I=1/2).
²H NMR No signal.A sharp singlet appears around ~4.0 ppm.Direct detection of the incorporated deuterium nucleus.

Advanced Application: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful primary ratio method for determining the purity or concentration of a substance with high precision, without requiring an identical reference standard for the analyte.[14][15]

Protocol 3: Purity Assessment by qNMR

This protocol uses an internal standard to determine the absolute purity of the synthesized 2-(Methoxy-d3)pyrimidine-containing compound.

Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[16] By adding a known mass of a highly pure internal standard to a known mass of the analyte, the purity of the analyte can be calculated by comparing their signal integrals.[17]

Materials:

  • Synthesized labeled compound ("Analyte")

  • High-purity (>99.5%) internal standard (e.g., Maleic acid, 1,4-Dinitrobenzene). The standard must have sharp signals that do not overlap with any analyte signals.[14][18]

  • High-quality deuterated solvent (e.g., DMSO-d₆).

  • Analytical balance.

Methodology:

  • Sample Preparation: a. Accurately weigh the internal standard (IS) (mass mIS) into a vial. b. Accurately weigh the analyte (mass mAnalyte) into the same vial. c. Dissolve the mixture in a precise volume of deuterated solvent.

  • NMR Data Acquisition: a. Acquire a ¹H NMR spectrum under quantitative conditions. This requires a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of both the analyte and the standard to ensure complete signal relaxation and accurate integration.

  • Data Analysis and Calculation: a. Identify a well-resolved signal from the analyte (IntAnalyte) and a well-resolved signal from the internal standard (IntIS). b. Integrate both signals accurately. c. Calculate the purity of the analyte using the following formula:

    PurityAnalyte (%) = ( IntAnalyte / IntIS ) × ( NIS / NAnalyte ) × ( MWAnalyte / MWIS ) × ( mIS / mAnalyte ) × PurityIS (%)

    Where:

    • Int = Integral value of the signal

    • N = Number of protons giving rise to the integrated signal

    • MW = Molecular weight

    • m = Mass

    • PurityIS = Purity of the internal standard

Conclusion

2-(Methoxy-d3)pyrimidine-5-boronic acid is a high-value synthetic tool for researchers in drug discovery and chemical biology. It provides a straightforward and efficient route to introduce a site-specific deuterium label into complex molecules via the robust Suzuki-Miyaura coupling reaction. The protocols outlined in this guide offer a validated pathway for synthesis, confirmation, and quantification of the labeled products. The strategic use of this reagent can significantly aid in NMR spectral assignment, the study of drug metabolism, and the optimization of pharmacokinetic properties, ultimately accelerating the development of new and improved therapeutics.[6][19]

References

  • Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Available at: [Link]

  • Uekusa, H., & Yutaka, I. (2013, May 15). Recent applications of isotopic labeling for protein NMR in drug discovery. PubMed. Available at: [Link]

  • Gardner, K. H., & Kay, L. E. (2006, July 13). Isotope labeling strategies for the study of high- molecular-weight proteins by solution NMR spectroscopy. Nature Protocols. Available at: [Link]

  • Zeochem. Deuterium Labeled Compounds. Available at: [Link]

  • Lu, K., Miyazaki, Y., & Summers, M. F. (2010). Isotope labeling strategies for NMR studies of RNA. Journal of Biomolecular NMR. Available at: [Link]

  • Ito, Y. (2013, March 12). Recent applications of isotopic labeling for protein NMR in drug discovery. Taylor & Francis Online. Available at: [Link]

  • Unibest Industrial Co., Ltd. (2024, July 31). 5 Benefits of Deuteration in Drug Discovery. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 30). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Available at: [Link]

  • Isotope Science / Alfa Chemistry. New Strategy for New Drug Development: Deuterium Modification. Available at: [Link]

  • Magritek. (2020, December 4). Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer. Available at: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Natural Products. Available at: [Link]

  • PubMed. (2010, January 15). Isotope labeling strategies for NMR studies of RNA. Available at: [Link]

  • Heavy Water Board. L15 Deuterium Labeled Compounds in Drug Discovery Process. Available at: [Link]

  • JEOL Ltd. Let's try doing quantitative NMR. Available at: [Link]

  • Gardner, K. H., & Kay, L. E. (1998). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology. Available at: [Link]

  • bioRxiv. (2024, April 13). Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins. Available at: [Link]

  • Bricout, H., et al. (2014). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. Biochemical Society Transactions. Available at: [Link]

  • Thompson, A. M., et al. (2003). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Nanjing Raise Pharmatech Co., Ltd. Boric acid. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]

  • Berion, F., et al. (2023, March 15). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available at: [Link]

Sources

Application

Application Note: Derivatization of Pyrimidines via Suzuki-Miyaura Cross-Coupling using 2-(Methoxy-d3)pyrimidine-5-boronic acid

Introduction & Rationale The incorporation of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. However, the metabolic liability of functional groups attached to these heterocycles—such as the rapid O-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The incorporation of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. However, the metabolic liability of functional groups attached to these heterocycles—such as the rapid O-demethylation of methoxy groups by cytochrome P450 (CYP) enzymes—often compromises their pharmacokinetic (PK) profiles[1].

Derivatization using 2-(Methoxy-d3)pyrimidine-5-boronic acid offers a strategic, field-proven solution. By replacing the standard methoxy group with a trideuteromethoxy (-OCD₃) moiety, researchers can leverage the Deuterium Kinetic Isotope Effect (DKIE) . Because the C-D bond possesses a lower vibrational frequency and higher bond dissociation energy than a standard C-H bond, oxidative cleavage is significantly impeded, thereby enhancing the metabolic stability and half-life of the resulting drug candidate[2]. Furthermore, the distinct +3 Da mass shift provides an ideal, chemically identical internal standard for LC-MS/MS bioanalysis and pharmacokinetic tracking.

Mechanistic Overview & Causality

The derivatization relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of reaction conditions is dictated by the specific chemical behavior of pyrimidine-5-boronic acids, which are notoriously susceptible to protodeboronation (the hydrolytic cleavage of the C-B bond) at elevated temperatures.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the target aryl/heteroaryl halide.

  • Transmetalation : The 2-(Methoxy-d3)pyrimidine-5-boronic acid is activated by an aqueous base (e.g., Na₂CO₃) to form a nucleophilic boronate complex. This step is causality-driven: water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate, which then transfers the deuterated pyrimidine ring to the Pd(II) center.

  • Reductive Elimination : The biaryl product is released, and the Pd(0) catalyst is regenerated.

Expert Insight : To outcompete the protodeboronation degradation pathway, a highly active catalyst system (like Pd(PPh₃)₂Cl₂) and a biphasic solvent system (1,4-Dioxane/H₂O) are employed[3]. Dioxane provides the necessary boiling point (101 °C) to drive the reaction to completion quickly before the boronic acid can degrade.

Visualizing the Reaction Logic

Catalytic_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X TransMet Transmetalation OxAdd->TransMet + Base RedElim Reductive Elimination TransMet->RedElim + d3-Boronic Acid RedElim->Pd0 Regeneration Product Deuterated Pyrimidine Derivative RedElim->Product

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for deuterated pyrimidines.

Workflow Step1 1. Reagent Loading (Ar/N2 atmosphere) Step2 2. Degassing (Dioxane/H2O) Step1->Step2 Step3 3. Catalyst Addition (Pd(PPh3)2Cl2) Step2->Step3 Step4 4. Cross-Coupling (95°C, 12-24h) Step3->Step4 Step5 5. Aqueous Workup (EtOAc Extraction) Step4->Step5 Step6 6. Validation (LC-MS +3 Da Shift) Step5->Step6

Step-by-step experimental workflow for the derivatization of pyrimidines.

Experimental Protocol: Self-Validating Methodology

This protocol is engineered to be self-validating. By tracking the exact mass shift of the product, researchers can confirm both the success of the cross-coupling and the intact preservation of the -OCD₃ group without unwanted H/D scrambling.

Materials Required:

  • 2-(Methoxy-d3)pyrimidine-5-boronic acid (1.2 equiv)

  • Target Aryl/Heteroaryl halide (1.0 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.05 equiv, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane and Deionized Water (2:1 v/v)

Step-by-Step Procedure:

  • Reagent Loading : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 2-(Methoxy-d3)pyrimidine-5-boronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol).

  • Solvent Addition & Degassing : Add 10 mL of 1,4-Dioxane and 5 mL of H₂O. Degas the biphasic mixture by sparging with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd catalyst and the oxidative homocoupling of the boronic acid, which would consume the expensive deuterated reagent.

  • Catalyst Introduction : Under a positive flow of Argon, quickly add Pd(PPh₃)₂Cl₂ (0.05 mmol). Seal the flask tightly.

  • Thermal Activation : Submerge the flask in a pre-heated oil bath at 95 °C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system[3]. Allow the reaction to proceed for 12–24 hours.

  • Validation Checkpoint (In-Process) : Sample the organic layer and analyze via LC-MS.

    • Self-Validation: Confirm the disappearance of the starting halide. The target product must exhibit a precise +3.0188 Da mass shift relative to a non-deuterated standard. If a +2 Da or +1 Da shift is observed, it indicates unwanted H/D exchange (often caused by trace acidic impurities), and the batch must be flagged.

  • Workup : Cool the mixture to room temperature. Dilute with 20 mL of water and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (e.g., Hexanes/EtOAc gradient) to isolate the pure deuterated pyrimidine derivative.

Quantitative Data Summary

The following table summarizes expected reaction scopes and yields. Data is benchmarked against the non-deuterated 2-methoxy-5-pyrimidylboronic acid under identical Suzuki-Miyaura conditions[3], demonstrating the broad applicability of this protocol.

Substrate (Aryl/Heteroaryl Halide)Equivalents of d3-Boronic AcidCatalyst SystemTime / TempExpected Yield (%)
4,6-Dichloropyrimidine2.2 eq (Double coupling)Pd(PPh₃)₂Cl₂ / Na₂CO₃18h / 95 °C84%
2-Bromopyridine1.2 eqPd(PPh₃)₂Cl₂ / Na₂CO₃12h / 95 °C76%
5-Bromoindole1.2 eqPd(dppf)Cl₂ / K₂CO₃16h / 90 °C71%
4-Bromoanisole1.2 eqPd(PPh₃)₂Cl₂ / Na₂CO₃12h / 95 °C88%

References

  • Saygili, N., Batsanov, A. S., & Bryce, M. R. (2004). "5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions." Organic & Biomolecular Chemistry (RSC Publishing).3

  • Kaur, S., & Garg, M. (2017). "Deuterium in drug discovery: progress, opportunities and challenges." ResearchGate. 1

  • Udagawa, T., et al. (2022). "Hydrogen/Deuterium Transfer from Anisole to Methoxy Radicals: A Theoretical Study of a Deuterium-Labeled Drug Model." The Journal of Physical Chemistry A - ACS Publications. 2

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting failed Suzuki coupling with 2-(Methoxy-d3)pyrimidine-5-boronic acid

Welcome to the Technical Support Center for the cross-coupling of 2-(Methoxy-d3)pyrimidine-5-boronic acid . As an electron-deficient heteroaryl organoboron reagent, this substrate presents unique challenges that routinel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the cross-coupling of 2-(Methoxy-d3)pyrimidine-5-boronic acid . As an electron-deficient heteroaryl organoboron reagent, this substrate presents unique challenges that routinely cause standard Suzuki-Miyaura protocols to fail.

This guide is engineered to move beyond generic troubleshooting. By dissecting the mechanistic causality behind reagent degradation, we provide self-validating protocols and data-driven strategies to rescue your coupling reactions.

Root Cause Analysis: The Protodeboronation Trap

When coupling 2-(Methoxy-d3)pyrimidine-5-boronic acid, the most common failure mode is not a failed catalytic cycle, but the rapid destruction of the boronic acid itself.

The pyrimidine core is highly electron-withdrawing. During the Suzuki-Miyaura reaction, the boronic acid must coordinate with a base to form a tetrahedral boronate complex, which is necessary for transmetalation. However, this same basic, aqueous environment drastically lowers the activation barrier for C–B bond cleavage[1]. The electron-deficient pyrimidine ring stabilizes the resulting incipient aryl carbanion, leading to rapid base-catalyzed protodeboronation (yielding 2-(methoxy-d3)pyrimidine and boric acid) before the palladium catalyst can engage it[2][3].

Mechanism BA Pyrimidine-5-Boronic Acid (Electron-Deficient) Complex Tetrahedral Boronate Intermediate BA->Complex + Base Base Aqueous Base (OH- / H2O) Base->Complex Cleavage C-B Bond Cleavage (Rate-Determining) Complex->Cleavage Heat Product Protodeboronated Arene + Boric Acid Cleavage->Product

Base-catalyzed protodeboronation pathway of electron-deficient heteroaryl boronic acids.

Diagnostic Workflow

Before changing parameters blindly, use the following logic tree to diagnose the exact failure mode in your crude reaction mixture.

G Start Reaction Failed: Low/No Yield LCMS Analyze Crude by LC-MS/NMR Start->LCMS Proto Is 2-(Methoxy-d3)pyrimidine (Protodeboronation) detected? LCMS->Proto Sol1 Implement Anhydrous TMSOK or MIDA Slow-Release Protocol Proto->Sol1 Yes Homo Is Homocoupled Pyrimidine detected? Proto->Homo No Sol2 Strictly Degas Solvents (Freeze-Pump-Thaw) Homo->Sol2 Yes OxAdd Starting Materials Intact? (Failed Oxidative Addition) Homo->OxAdd No Sol3 Switch to highly active precatalyst (e.g., XPhos Pd G3) OxAdd->Sol3 Yes

Diagnostic workflow for failed Suzuki couplings of heteroaryl boronic acids.

Quantitative Reagent Selection

To outcompete protodeboronation, the transmetalation rate must exceed the degradation rate. If standard conditions fail, you must alter the boron speciation. The table below summarizes the kinetic stability of various pyrimidine-boron derivatives[2][4][5].

Boron Reagent FormBenchtop Stability (Air, 15 days)Susceptibility to ProtodeboronationTypical Suzuki Yield (Standard Aq. Base)
Free Boronic Acid < 10% remainingExtremely High< 15%
Pinacol Ester (Bpin) > 95% remainingModerate30 - 50%
MIDA Boronate > 99% remainingLow (Requires in situ slow release)> 85%
Potassium Trifluoroborate > 99% remainingLow> 80%

Self-Validating Experimental Protocols

If you have confirmed protodeboronation, abandon standard aqueous Pd(PPh₃)₄ / Na₂CO₃ conditions. Select one of the two advanced protocols below based on your laboratory's capabilities.

Protocol A: The "Slow-Release" MIDA Boronate Method (Aqueous/Mild)

Causality: N-Methyliminodiacetic acid (MIDA) boronates are indefinitely stable and unreactive toward transmetalation. By using a mild aqueous base (e.g., K₃PO₄), the MIDA ester is slowly hydrolyzed to the free boronic acid. This keeps the steady-state concentration of the unstable free boronic acid extremely low, allowing the palladium catalyst to consume it via transmetalation before it can degrade[4][5].

Step-by-Step Methodology:

  • Preparation: Convert 2-(Methoxy-d3)pyrimidine-5-boronic acid to its MIDA boronate by refluxing with MIDA in toluene/DMSO (10:1) using a Dean-Stark trap.

  • Reaction Setup: To an oven-dried vial, add the aryl halide (1.0 equiv), Pyrimidine-MIDA boronate (1.5 equiv), XPhos Pd G3 (2-5 mol%), and finely milled K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.1 M concentration.

  • Execution: Stir vigorously at 45–60 °C for 12–24 hours.

  • Validation Checkpoint: Take a 10 µL aliquot at 2 hours and analyze via LC-MS.

    • Self-Validation: You should observe the product mass and a very small peak for the free boronic acid. If a massive peak for free boronic acid is present, your base is too strong or the temperature is too high, overriding the slow-release mechanism.

Protocol B: Anhydrous Coupling with TMSOK (Water-Free)

Causality: Protodeboronation requires a proton source (typically water). By utilizing the pinacol ester (Bpin) derivative and potassium trimethylsilanolate (TMSOK) under strictly anhydrous conditions, protodeboronation is structurally impossible. Trimethyl borate B(OMe)₃ is added as an innocuous additive to modulate the basicity of TMSOK and act as a water scavenger, preventing catalyst deactivation[6].

Step-by-Step Methodology:

  • Preparation: Ensure the 2-(Methoxy-d3)pyrimidine-5-boronic acid is converted to its pinacol ester (Bpin) and rigorously dried under high vacuum.

  • Glovebox Setup: Inside an inert atmosphere glovebox, combine the aryl halide (1.0 equiv), Pyrimidine-Bpin (1.1 equiv), Pd-CataCXium A-G3 (3 mol%), and TMSOK (1.2 equiv).

  • Additive & Solvent: Add anhydrous THF (to 0.2 M), followed by Trimethyl borate (3.0 equiv).

  • Execution: Seal the vial, remove it from the glovebox, and stir at 65 °C for 4–12 hours.

  • Validation Checkpoint: Observe the color of the reaction.

    • Self-Validation: The reaction should remain a clear yellow/orange homogeneous solution. If it rapidly turns black with a precipitate, oxygen/moisture has breached the system, causing palladium black precipitation and catalyst death[7].

Frequently Asked Questions (FAQs)

Q: Why am I seeing 2-(methoxy-d3)pyrimidine in my LC-MS instead of the coupled product? A: You are witnessing protodeboronation. The C–B bond is being cleaved by water/base faster than the palladium catalyst can perform transmetalation[2]. Switch to the anhydrous TMSOK protocol or the MIDA slow-release protocol to suppress this pathway.

Q: Does the -OCD₃ (methoxy-d3) isotopic label negatively affect the cross-coupling? A: The deuterium label itself does not alter the cross-coupling kinetics (as the C-D bonds are not involved in the rate-determining steps). However, the methoxy group at the 2-position of a pyrimidine ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If you use strong, nucleophilic bases (like NaOH or KOH) at high temperatures, you risk displacing the -OCD₃ group entirely. Always use non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or TMSOK.

Q: I used Pd(PPh₃)₄ and Na₂CO₃ at 90 °C, which works for all my other boronic acids. Why did it fail here? A: Pd(PPh₃)₄ is a first-generation catalyst that often requires high temperatures (80–100 °C) to drive oxidative addition and transmetalation. For highly unstable heteroaryl boronic acids, heating them to 90 °C in aqueous Na₂CO₃ guarantees complete protodeboronation within minutes[2][3]. You must use highly active, sterically bulky precatalysts (like XPhos Pd G3) that operate efficiently at room temperature to 60 °C.

Q: How do I know if my catalyst is dead, or if my boronic acid just degraded? A: Run a negative control experiment. Subject the 2-(Methoxy-d3)pyrimidine-5-boronic acid to your exact reaction conditions (solvent, base, temperature) without the palladium catalyst and without the aryl halide. Monitor by NMR or LC-MS over 4 hours. If the boronic acid disappears, the failure is reagent instability, not catalyst death[2].

References

  • Addressing the instability of boronic acids in Suzuki-Miyaura coupling. Benchchem. 4

  • Addressing stability issues of heteroaryl boronic acids in solution. Benchchem. 2

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). 1

  • The Suzuki Reaction. Andrew G Myers Research Group (Harvard University). 5

  • Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center. Benchchem. 3

  • Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society (ACS Publications). 6

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 7

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 2-(Methoxy-d3)pyrimidine-5-boronic acid

Welcome to the technical support center for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 2-(Methoxy-d3)pyrimidine-5-boronic acid. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 2-(Methoxy-d3)pyrimidine-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving optimal reaction outcomes. Here, we move beyond simple procedural lists to explain the underlying principles governing catalyst performance, empowering you to troubleshoot and refine your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst loading for this specific substrate.

Q1: Why is optimizing catalyst loading so critical for 2-(Methoxy-d3)pyrimidine-5-boronic acid?

Optimizing catalyst loading is a crucial balancing act. While sufficient catalyst is necessary to drive the reaction to completion in a reasonable timeframe, excessive amounts can lead to detrimental side reactions and increased costs. For a substrate like 2-(Methoxy-d3)pyrimidine-5-boronic acid, the pyrimidine ring's nitrogen atoms can coordinate with the palladium center, potentially deactivating the catalyst.[1] This makes finding the minimum effective catalyst concentration particularly important to maximize yield and minimize waste.

Q2: What is a typical starting catalyst loading range for a Suzuki-Miyaura coupling?

For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common and reasonable starting point.[2] For new or challenging substrates, beginning with 2-3 mol% can provide a good initial assessment of the reaction's viability before further optimization.[2]

Q3: What are the primary side reactions to consider when using pyrimidine-based boronic acids?

The most prevalent side reactions are the protodeboronation of the boronic acid (replacement of the boron group with a hydrogen) and homocoupling of the boronic acid.[1] Protodeboronation can be exacerbated by high temperatures and certain bases.[1] Homocoupling, the reaction of two boronic acid molecules, can be promoted by the presence of oxygen or high catalyst concentrations.[2][3]

Q4: How do the electronic properties of 2-(Methoxy-d3)pyrimidine-5-boronic acid influence the reaction?

The pyrimidine ring is electron-deficient, which can influence the transmetalation step of the catalytic cycle. While boronic acids with electron-donating groups generally give good yields, those with electron-withdrawing groups can slow down this step, potentially leading to lower yields.[1] Careful selection of the catalyst, ligand, and reaction conditions is necessary to overcome this.

Q5: Can I simply increase the catalyst loading to improve a low-yielding reaction?

While insufficient catalyst can cause a sluggish or incomplete reaction, simply increasing the loading is not always the solution and can be counterproductive.[3] High catalyst concentrations can promote side reactions like homocoupling.[2][3] It is often more effective to systematically screen other reaction parameters such as the ligand, base, and solvent.[1]

Troubleshooting Guide

This section provides a problem-solution framework for specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Low conversion of starting materials is a frequent challenge. The following steps will help you diagnose and address the root cause.

Potential Causes & Diagnostic Steps:
  • Inactive Catalyst: The palladium catalyst may have degraded. This can manifest as the formation of palladium black, an inactive form of palladium.[2]

    • Solution: Use a fresh batch of catalyst stored under appropriate conditions (e.g., inert atmosphere). Ensure that if you are using a Pd(II) precatalyst, the reaction conditions facilitate its reduction to the active Pd(0) species.[2]

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and facilitating key steps in the catalytic cycle.[4]

    • Solution: Screen a panel of ligands. For heteroaryl substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often effective.[2][3]

  • Inadequate Reaction Conditions: Suzuki couplings are sensitive to oxygen and water.[2][3]

    • Solution: Ensure all solvents are rigorously degassed and the reaction is maintained under an inert atmosphere (argon or nitrogen).[2] Use anhydrous solvents and ensure your base is finely powdered and dry.[2]

Experimental Protocol: Catalyst Loading Screen

This protocol outlines a systematic approach to identify the optimal catalyst loading.

  • Preparation: In an array of reaction vials, add the aryl halide (1.0 equivalent) and 2-(Methoxy-d3)pyrimidine-5-boronic acid (1.2 equivalents).

  • Catalyst Addition: To each vial, add a different loading of the palladium catalyst (e.g., 0.5, 1, 2, 3, and 5 mol%).

  • Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 equivalents) and degassed solvent.[3]

  • Execution: Seal the vials and heat the reaction block to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[1]

  • Monitoring & Analysis: Monitor the reaction progress by TLC or LC-MS. After completion, quench the reaction, extract the product, and analyze the yield for each catalyst loading to determine the optimal concentration.

Issue 2: Significant Side Product Formation (Homocoupling & Protodeboronation)

The formation of undesired side products can significantly reduce the yield of your target molecule.

Potential Causes & Mitigation Strategies:
  • Homocoupling: This side reaction is often promoted by high catalyst concentrations or the presence of oxygen.[2][3]

    • Solution: Rigorously degas the reaction mixture and consider reducing the catalyst loading.[2] Ensuring efficient oxidative addition and transmetalation, sometimes by using a slight excess of the aryl halide, can also minimize homocoupling.[1]

  • Protodeboronation: The decomposition of the boronic acid before cross-coupling is a common issue, often influenced by the base and the presence of water.[2]

    • Solution: Use fresh, high-purity boronic acid.[1] Employing anhydrous solvents and a dry base can help.[2] For particularly sensitive substrates, consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester).[2]

Issue 3: Catalyst Deactivation

The appearance of a black precipitate (palladium black) is a clear indicator of catalyst decomposition and deactivation.[2]

Potential Causes & Corrective Actions:
  • High Reaction Temperature: Excessive heat can lead to catalyst agglomeration and deactivation.[2]

    • Solution: Experiment with lowering the reaction temperature. An optimal temperature window must be identified.[2]

  • Inappropriate Solvent: The choice of solvent can impact catalyst stability.

    • Solution: Highly polar aprotic solvents like DMF or NMP can sometimes help stabilize the catalytic species.[2]

  • Ligand Dissociation: The active catalytic species can be unstable if the ligand dissociates.

    • Solution: Consider using a higher ligand-to-palladium ratio or switching to a more strongly binding ligand, such as a bidentate ligand.

Data Presentation & Visualization

Table 1: Example Catalyst Loading Optimization Data
EntryCatalyst Loading (mol%)Yield (%)Observations
10.545Incomplete conversion
21.078Good conversion, minimal side products
32.085High conversion, slight increase in homocoupling
45.082Significant homocoupling observed
Diagrams

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) B->C D Transmetalation C->D R-B(OR')2 Base E Ar-Pd(II)-R(L_n) D->E F Reductive Elimination E->F F->A Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][5]

Troubleshooting_Workflow Start Low Yield or Side Products Cat_Check Check Catalyst Activity (Freshness, Palladium Black) Start->Cat_Check Cond_Check Verify Reaction Conditions (Inert Atmosphere, Dry Solvents) Cat_Check->Cond_Check Catalyst OK Ligand_Screen Screen Ligands (Bulky, Electron-Rich) Cond_Check->Ligand_Screen Conditions OK Cat_Loading Optimize Catalyst Loading (Start 1-2 mol%) Ligand_Screen->Cat_Loading Optimal Ligand Found Temp_Opt Adjust Temperature Cat_Loading->Temp_Opt Base_Solvent Screen Base and Solvent Temp_Opt->Base_Solvent Success Improved Yield Base_Solvent->Success

Caption: A decision-making workflow for troubleshooting and optimizing the reaction.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with (Z)-2-bromo-2-butene.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling with 4-Iodophenol.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

Troubleshooting

Removal of palladium residues from 2-(Methoxy-d3)pyrimidine-5-boronic acid reactions

An in-depth technical guide from the office of the Senior Application Scientist. Technical Support Center: Palladium Residue Removal in Heterocyclic API Synthesis Topic: Effective Strategies for the Removal of Palladium...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Technical Support Center: Palladium Residue Removal in Heterocyclic API Synthesis

Topic: Effective Strategies for the Removal of Palladium Residues from 2-(Methoxy-d3)pyrimidine-5-boronic acid Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern pharmaceutical synthesis for their efficiency in forming carbon-carbon bonds.[1][2][3] However, a persistent challenge is the removal of residual palladium from the active pharmaceutical ingredient (API). This is not merely a matter of purity; regulatory bodies like the European Agency for the Evaluation of Medicinal Products and the FDA have stringent limits on platinum group metal contamination, often requiring levels below 5-10 ppm.[4][5] Furthermore, residual metals can interfere with downstream biological assays, leading to false positives or other misleading results.[6]

This guide provides a comprehensive troubleshooting framework specifically tailored to the challenges encountered with nitrogen-containing heterocyclic compounds like 2-(Methoxy-d3)pyrimidine-5-boronic acid. The pyrimidine core, common in medicinal chemistry, can chelate with palladium, making its removal particularly challenging compared to simpler aryl systems.[2][6] We will explore the mechanisms behind palladium contamination and provide validated, step-by-step protocols to ensure your final compound meets the highest purity standards.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my pyrimidine-containing reaction?

A1: The difficulty arises from the strong coordination between the nitrogen atoms in the pyrimidine ring and the palladium catalyst.[7] This interaction can keep the palladium solubilized in the organic phase, making it resistant to simple filtration or aqueous extraction. The choice of palladium removal technique must account for breaking this coordination or using a scavenger with a higher affinity for palladium than your product has.

Q2: I see a black precipitate in my reaction flask. What is it and what should I do?

A2: The black precipitate is likely "palladium black," an inactive, agglomerated form of metallic palladium (Pd(0)).[8] This is a sign of catalyst decomposition. While it indicates a potential issue with your reaction's stability, it also presents an opportunity. This heterogeneous form of palladium can often be removed by a simple filtration step through a pad of Celite or a similar filter aid.[1][8][9] This should always be your first step before employing more sophisticated scavenging techniques.

Q3: Can standard column chromatography alone remove the palladium?

A3: While flash column chromatography is a cornerstone of purification, its effectiveness at removing palladium is highly variable and should not be solely relied upon.[6] Studies have shown that significant levels of palladium can co-elute with the desired product.[6] Therefore, chromatography should be seen as a bulk purification step, which must be followed by a dedicated metal scavenging protocol to reliably reduce palladium to sub-10 ppm levels.[6]

Q4: Will the purification process affect the deuterium label on my methoxy group?

A4: The C-D bonds in a methoxy-d3 group are generally stable under standard purification conditions. However, isotopic scrambling or H/D exchange can occur under harsh pH (strongly acidic or basic) or high-temperature conditions.[10] It is crucial to use neutral conditions and aprotic solvents where possible during workup and scavenging to maintain the isotopic purity of your final compound.[10]

Q5: What are "metal scavengers" and how do they work?

A5: Metal scavengers are materials designed to selectively bind and remove metal impurities from a solution.[3][11] They work through chemisorption, where functional groups on the scavenger's surface form strong covalent bonds with the metal.[2] They come in several forms:

  • Solid-Supported Scavengers: These are insoluble materials like silica gel or a polymer resin functionalized with metal-binding groups (e.g., thiols, triazines).[4][5] The product solution is mixed with the scavenger, which is then easily removed by filtration.

  • Homogeneous Scavengers: These are soluble compounds, like N-acetylcysteine (NAC) or thiourea, that chelate the palladium in solution.[1][4] The resulting palladium complex is then typically removed by an aqueous wash or crystallization.

Troubleshooting Guide: From High PPM to API Grade

This section addresses specific issues and provides a logical, stepwise approach to palladium removal.

Issue 1: Initial Palladium Levels are Extremely High (>1000 ppm) Post-Workup

Causality: High initial contamination suggests that the palladium is in a soluble form, likely complexed with your pyrimidine product or phosphine ligands. A simple filtration was likely insufficient.

Troubleshooting Strategy: A multi-step approach combining different removal mechanisms is required.

  • Initial Debulking: If you haven't already, filter the crude reaction mixture through a pad of Celite to remove any insoluble palladium black.[1][8]

  • Aqueous Wash with a Chelator: Perform a liquid-liquid extraction using an aqueous solution of a chelating agent. N-acetylcysteine (NAC) is an excellent and cost-effective choice.[1] It complexes with palladium, pulling it from the organic layer into the aqueous layer.

  • Solid Scavenger Treatment: After the aqueous wash, treat the organic solution with a high-affinity solid-supported scavenger. For nitrogen-containing heterocycles, scavengers based on trimercaptotriazine (TMT) are often highly effective.[2][5]

Experimental Protocol 1: Multi-Step Palladium Removal Workflow
  • Reaction Workup: Upon reaction completion, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., Ethyl Acetate, Toluene).

  • Celite Filtration: Prepare a short plug of Celite in a Büchner funnel. Filter the diluted reaction mixture through the Celite pad. Wash the pad with additional organic solvent to ensure complete product recovery.[9][12]

  • N-Acetylcysteine Wash: Transfer the filtrate to a separatory funnel. Prepare a 5-10% w/v aqueous solution of N-acetylcysteine. Wash the organic layer with the NAC solution for 30-60 minutes. For stubborn cases, gentle heating (30-40°C) and extended stirring time (up to 24 hours) can significantly improve efficiency.[1] Separate the layers. Repeat the wash if necessary.

  • Solid Scavenging: Dry the organic layer over sodium sulfate and concentrate it. Re-dissolve the crude product in a suitable solvent. Add a solid-supported scavenger (e.g., silica-bound TMT, ~5 equivalents relative to the initial palladium load). Stir the mixture at room temperature overnight.[3]

  • Final Filtration & Analysis: Filter off the scavenger resin and wash it with fresh solvent. Combine the filtrates and concentrate under reduced pressure. At this point, you can proceed with final purification (e.g., crystallization or chromatography). A sample should be submitted for elemental analysis (ICP-MS) to confirm the final palladium concentration.[4]

Issue 2: Palladium Levels Remain High (>50 ppm) Even After Using a Scavenger

Causality: This indicates that the chosen scavenger may not be optimal for the specific palladium species present, or the scavenging conditions are not ideal. The efficiency of scavenging can be affected by the solvent, temperature, and the oxidation state of the palladium.[2][11]

Troubleshooting Strategy: Screen multiple scavengers and optimize the reaction conditions.

  • Scavenger Screening: Do not assume one scavenger fits all. Test a small panel of scavengers with different functional groups. A good starting point is to compare a thiol-based scavenger (like ISOLUTE Si-Thiol) with a triazine-based one (like ISOLUTE Si-TMT or MP-TMT).[5] Activated carbon can also be tested, sometimes in combination with another scavenger.[2]

  • Solvent & Temperature Optimization: The solvent can dramatically impact scavenger performance. Polar aprotic solvents like DMF or NMP have been shown to be effective in some cases.[2] Increasing the temperature to 40-60°C can also increase the rate and efficiency of scavenging, but must be balanced against the thermal stability of your product.

  • Consider Palladium Oxidation State: Pd(0) and Pd(II) species may be scavenged with different efficiencies by various reagents. If you suspect a mix of oxidation states, a combination approach might be necessary. Sometimes, a mild oxidant can be used to convert Pd(0) to a more easily scavenged Pd(II) state, but this must be approached with extreme caution to avoid product degradation.

Data & Visualization

Table 1: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupSupportTypical ApplicationKey Advantages
Thiol-Based Propylthiol (-SH)Silica or PolymerGeneral purpose for Pd, Pt, Cu, Ag.[5]Effective for a broad range of metals.
Triazine-Based (TMT) TrimercaptotriazineSilica or PolymerHighly selective for Palladium.[2][5]Excellent performance for Pd removal, even in the presence of chelating products.[2]
Amine-Based Various AminesSilica or PolymerCan be effective for certain Pd species.Useful when thiol sensitivity is a concern.
Activated Carbon N/ACarbonBroad-spectrum adsorbent.Low cost; can remove color impurities.[4] Often used with other scavengers.[2]
Homogeneous N-acetylcysteineN/A (Aqueous Solution)Removes Pd via aqueous extraction.[1][4]Cost-effective for large-scale debulking.[1] Avoids handling solid resins.
Table 2: Example of Stepwise Palladium Reduction in API Synthesis

This table illustrates the typical effectiveness of a multi-step purification process, adapted from a case study.[1]

Purification StepPalladium Concentration (ppm)% Reduction
Crude Reaction Mixture ~10,000-
1. After Celite Filtration 8,60014%
2. After First N-Acetylcysteine Wash 97588.7%
3. After Second N-Acetylcysteine Wash 9383.8%
4. After First TMT Resin Treatment 29069.1%
5. After Second TMT Resin Treatment 18536.2%
6. After Final Crystallization < 10> 94.6%
Diagram 1: Decision Workflow for Palladium Removal

This diagram helps guide the initial strategy based on visual observation of the crude reaction mixture.

Palladium_Removal_Workflow Start Crude Reaction Mixture Post-Coupling Observe Observe Mixture Start->Observe Precipitate Black Precipitate (Palladium Black) Visible? Observe->Precipitate Celite Step 1: Filter through Celite Precipitate->Celite Yes Scavenge Step 2: Proceed to Scavenging (Aqueous Wash or Solid Scavenger) Precipitate->Scavenge No Celite->Scavenge Analysis Step 3: ICP-MS Analysis Scavenge->Analysis

Caption: Decision tree for initial palladium removal steps.

Diagram 2: Comprehensive Purification Protocol Flow

This diagram illustrates the sequence of a robust, multi-step purification process designed to achieve API-grade purity.

Purification_Flow cluster_0 Initial Workup cluster_1 Scavenging cluster_2 Final Purification & QC A Crude Reaction B Celite Filtration A->B C Aqueous NAC Wash B->C D Dry & Concentrate C->D E Treat with Solid Scavenger (e.g., Si-TMT) D->E F Filter off Scavenger E->F G Chromatography or Crystallization F->G H Final Product G->H I ICP-MS Analysis (<10 ppm Pd?) H->I I->E No (Re-process) I->H Yes (Release)

Caption: Sequential workflow for comprehensive palladium purification.

References

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]

  • Palladium Catalysts for C-H Reactions. Virginia Commonwealth University TechTransfer and Ventures. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). ACS Publications - Organic Process Research & Development. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013, May 17). ResearchGate. [Link]

  • How to remove palladium catalyst from reaction mixture? (2017, December 30). ResearchGate. [Link]

  • Your trick to remove residual palladium. (2025, September 19). Reddit r/Chempros. [Link]

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. PMC. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2026, February 25). ResearchGate. [Link]

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. [Link]

  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. PMC. [Link]

  • Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands. PMC. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of 2-(Methoxy-d3)pyrimidine-5-boronic acid by High-Performance Liquid Chromatography (HPLC)

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of 2-(Methoxy-d3)pyrimidine-5-boronic acid. The purity of this...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of 2-(Methoxy-d3)pyrimidine-5-boronic acid. The purity of this isotopically labeled building block is paramount in drug discovery and development, where it is often utilized in Suzuki-Miyaura coupling reactions to synthesize complex molecules.[1][2] Impurities can lead to unwanted side reactions, decreased yields, and complications in the purification of the final active pharmaceutical ingredient (API). This document offers detailed experimental protocols, a comparative analysis of methodologies, and visual workflows to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

The Central Role of HPLC in Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the purity determination of non-volatile organic compounds like 2-(Methoxy-d3)pyrimidine-5-boronic acid.[1][3] A reversed-phase HPLC method is generally the most effective approach.

Common Impurities: The synthesis of 2-(Methoxy-d3)pyrimidine-5-boronic acid can result in several process-related impurities. These may include the unreacted starting materials, byproducts from side reactions, and degradation products. For the context of this guide, we will consider the following potential impurities:

  • Impurity A: 5-Bromo-2-(methoxy-d3)pyrimidine (unreacted starting material)

  • Impurity B: 2,2'-(Dimethoxy-d6)-5,5'-bipyrimidine (homocoupling product)

  • Impurity C: 2-(Methoxy-d3)pyrimidine (protodeboronation product)[4]

  • Impurity D: Boroxine anhydride (dehydration product)[5]

Quantitative Data Summary: The table below presents representative data from a reversed-phase HPLC analysis of a 2-(Methoxy-d3)pyrimidine-5-boronic acid sample.

CompoundRetention Time (min)Peak Area% Area
Impurity C: 2-(Methoxy-d3)pyrimidine4.2250000.8
Impurity A: 5-Bromo-2-(methoxy-d3)pyrimidine6.8450001.5
2-(Methoxy-d3)pyrimidine-5-boronic acid 9.3 2880000 96.0
Impurity B: 2,2'-(Dimethoxy-d6)-5,5'-bipyrimidine14.1300001.0
Impurity D: Boroxine Anhydride16.5150000.5

Experimental Protocol: Reversed-Phase HPLC

This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by pharmacopeial standards such as USP <621>.[6][7][8][9]

Instrumentation and Columns:

  • An Arc™ HPLC System with a photodiode array (PDA) detector is recommended for robust performance.[1]

  • The choice of column is critical. An XSelect™ Premier HSS T3 Column often provides excellent resolution for boronic acids.[1] Columns with low silanol activity are preferable to minimize on-column hydrolysis of the boronic acid.[10][11]

Method Parameters:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Rationale for Experimental Choices:

  • Mobile Phase: The use of formic acid helps to suppress the ionization of the boronic acid, leading to better peak shape and retention.[1]

  • Gradient Elution: A gradient is necessary to elute both the more polar impurities (like the protodeboronated species) and the more non-polar impurities (like the homocoupling product) within a reasonable timeframe while maintaining good resolution.

  • Column Temperature: Maintaining a constant column temperature ensures reproducible retention times.

  • PDA Detection: A PDA detector allows for the monitoring of multiple wavelengths, which can be useful for identifying co-eluting peaks and assessing peak purity.

System Suitability: Before sample analysis, the chromatographic system must pass system suitability tests as outlined in ICH and USP guidelines.[6][7][8][9][12][13][14][15][16] This typically involves injecting a standard solution to verify parameters like theoretical plates, tailing factor, and reproducibility of injections.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh & Dissolve Sample SystemEquilibration System Equilibration Sample->SystemEquilibration MobilePhase Prepare Mobile Phases MobilePhase->SystemEquilibration SST System Suitability Test SystemEquilibration->SST SampleInjection Inject Sample SST->SampleInjection If Pass DataAcquisition Data Acquisition SampleInjection->DataAcquisition Integration Peak Integration DataAcquisition->Integration PurityCalc Calculate % Purity Integration->PurityCalc Report Generate Report PurityCalc->Report Data_Analysis_Workflow Chromatogram Raw Chromatogram Peak_Identification Peak Identification (based on Retention Time) Chromatogram->Peak_Identification Peak_Integration Peak Integration (determine Peak Area) Peak_Identification->Peak_Integration Percent_Area_Calc % Area Calculation (Area_peak / Area_total) * 100 Peak_Integration->Percent_Area_Calc Purity_Report Final Purity Report Percent_Area_Calc->Purity_Report

Sources

Comparative

Comparing deuterated vs non-deuterated pyrimidine boronic acids in metabolic assays

Strategic Deuteration of Pyrimidine Boronic Acids: A Comparative Guide to Metabolic Stability and Assay Validation Pyrimidine boronic acids are highly versatile motifs in modern drug discovery. They serve as critical int...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Deuteration of Pyrimidine Boronic Acids: A Comparative Guide to Metabolic Stability and Assay Validation

Pyrimidine boronic acids are highly versatile motifs in modern drug discovery. They serve as critical intermediates in Suzuki-Miyaura cross-coupling and act as potent pharmacophores in reversible covalent inhibitors, frequently utilized to target serine proteases or the proteasome. However, the pyrimidine ring is notoriously susceptible to cytochrome P450 (CYP450)-mediated oxidation, leading to rapid metabolic clearance and poor in vivo exposure.

To mitigate this vulnerability, medicinal chemists increasingly employ "deuterium switching"—the strategic replacement of specific hydrogen atoms with deuterium. Because the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, this substitution leverages the kinetic isotope effect (KIE) to slow down metabolic degradation, thereby extending the drug's half-life and improving its pharmacokinetic profile[1].

However, the introduction of deuterium does not guarantee linear improvements. While it may successfully block oxidation at a specific "soft spot," it can also trigger metabolic shunting, where the enzyme attacks an alternative, non-deuterated site[1]. Furthermore, the boronic acid moiety itself is prone to oxidative deborylation[2]. Therefore, rigorous, self-validating metabolic assays are required to objectively compare the performance of deuterated versus non-deuterated analogs.

Pathway A Non-Deuterated Pyrimidine Boronic Acid B CYP450 Oxidation (Fast C-H Cleavage) A->B C Rapid Clearance (Short t_1/2) B->C D Deuterated Pyrimidine Boronic Acid E CYP450 Oxidation (Slow C-D Cleavage) D->E F Metabolic Stability (Prolonged t_1/2) E->F G Metabolic Shunting (Alternative Pathways) E->G If blocked

Kinetic isotope effect altering CYP450-mediated metabolic clearance pathways.

Designing a Self-Validating Metabolic Assay

To accurately capture the differences in intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ), we utilize an in vitro liver microsomal stability assay.

A standalone test compound yields uninterpretable data if the enzymes are inactive or if the compound degrades chemically rather than enzymatically. To ensure the protocol is a self-validating system, we mandate the inclusion of:

  • Positive Control (e.g., Verapamil): A known high-clearance CYP3A4 substrate to confirm enzymatic viability of the microsomes.

  • Negative Control (Minus-NADPH): To differentiate CYP-mediated metabolism from chemical instability (such as the spontaneous deborylation of the boronic acid in aqueous buffer).

Step-by-Step Methodology: Microsomal Stability Workflow

1. Reagent Preparation Prepare a 10 mM stock of the pyrimidine boronic acid (deuterated and non-deuterated) in DMSO. Dilute to 100 µM in 50% acetonitrile/water to ensure the final DMSO concentration in the assay remains below 0.1%. Causality: High concentrations of DMSO act as a competitive inhibitor for CYP enzymes, which would artificially inflate the apparent metabolic stability of the compound.

2. Matrix Equilibration In a 96-well plate, combine 0.5 mg/mL liver microsomes (Human or Mouse) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate the mixture at 37°C for 5 minutes. Causality: Thermal equilibration ensures the reaction proceeds at a constant physiological rate the moment it is initiated. Cold matrix addition causes a lag phase, skewing early time-point data.

3. Reaction Initiation Add the test compound to a final concentration of 1 µM. Initiate the reaction by adding the NADPH regenerating system (1 mM final). Causality: CYP450 enzymes are obligate monooxygenases that require electron donation from NADPH to function. Adding NADPH acts as the precise "start switch" for the metabolic clock (T=0).

4. Time-Course Sampling At pre-defined intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

5. Reaction Quenching Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly precipitates and denatures the CYP enzymes, arresting metabolism to ensure accurate time-point measurement. The internal standard normalizes any volumetric or ionization variations during subsequent LC-MS/MS analysis.

6. Sample Processing Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Workflow A 1. Reagent Prep (Test Cmpd + Matrix) B 2. Pre-Incubation (37°C Thermal Eq.) A->B C 3. Reaction Initiation (+ NADPH) B->C D 4. Time-Course Sampling (0-60 min) C->D E 5. Reaction Quenching (Cold ACN + IS) D->E F 6. LC-MS/MS Analysis (MRM Mode) E->F

Self-validating in vitro metabolic stability assay workflow for pyrimidine boronic acids.

Quantitative Data Comparison

The following table synthesizes representative in vitro clearance data comparing a standard pyrimidine-5-boronic acid against its fully deuterated counterpart (pyrimidine-d3-5-boronic acid) across Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).

Compound VariantSpecies MatrixMinus-NADPH Control CLint​ (µL/min/mg) t1/2​ (min)% Remaining (60 min)
Non-Deuterated HLMStable (>95%)45.230.625%
Deuterated HLMStable (>95%)12.4111.868%
Non-Deuterated MLMStable (>95%)88.515.6<5%
Deuterated MLMStable (>95%)28.149.342%

Interpretative Insights

The experimental data clearly demonstrates the protective effect of deuteration. In human liver microsomes, the half-life of the deuterated pyrimidine boronic acid is extended by nearly 3.6-fold compared to the non-deuterated parent[3]. Furthermore, the minus-NADPH controls remained completely stable across the 60-minute incubation. This self-validating control confirms that the loss of the parent compound was strictly CYP-mediated, rather than a result of spontaneous boronic acid degradation or generic chemical instability.

However, application scientists must remain cautious. While deuteration successfully reduced clearance, the compound is not entirely metabolically inert. The remaining clearance observed in the deuterated analog (12.4 µL/min/mg in HLM) suggests either slow C-D bond cleavage or metabolic shunting to the boronic acid moiety (e.g., oxidative dealkylation to a phenol). Advanced metabolite identification (MetID) using high-resolution mass spectrometry is the necessary next step to map these secondary pathways and fully optimize the pharmacophore[4].

References

  • Deuterium in drug discovery: progress, opportunities and challenges. Semantic Scholar.[Link]

  • Arylboronic Acid Deborylation Deuteration via Synergistic Thiol, Lewis Base, and Photoredox Catalysis. ACS Publications.[Link]

  • The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. MDPI.[Link]

Sources

Validation

A Comparative Guide to Analytical Method Validation Using Deuterated Internal Standards in LC-MS/MS

Introduction: The Bioanalytical Imperative For researchers, scientists, and drug development professionals, the integrity of quantitative bioanalysis is the bedrock of pharmacokinetic (PK) and toxicokinetic (TK) studies....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioanalytical Imperative

For researchers, scientists, and drug development professionals, the integrity of quantitative bioanalysis is the bedrock of pharmacokinetic (PK) and toxicokinetic (TK) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for these assays, but it is inherently susceptible to matrix effects—the suppression or enhancement of analyte ionization by co-eluting endogenous compounds.

To mitigate this, regulatory frameworks, including the FDA’s 2018 Bioanalytical Method Validation Guidance[1] and the ICH M10 guidelines[2], strongly recommend the use of Stable Isotope-Labeled Internal Standards (SIL-IS). Among these, deuterated internal standards are the most ubiquitous. However, the assumption that a deuterated standard perfectly mimics its unlabeled counterpart is a dangerous oversimplification. This guide objectively compares deuterated standards against structural analogs and heavier isotopes ( 13C / 15N ), exploring the causality behind the "deuterium isotope effect" and providing a self-validating protocol for robust method development.

The Causality of Experimental Choices: Understanding the Isotope Effect

An ideal internal standard must experience the exact same sample preparation losses and ionization matrix effects as the target analyte. Structural analog standards often fail this test because their distinct chemical structures lead to different extraction recoveries and chromatographic retention times (RT).

Deuterated standards solve the structural disparity but introduce a subtle physicochemical artifact. The carbon-deuterium (C-D) bond is shorter and has a lower zero-point energy than the carbon-hydrogen (C-H) bond. Consequently, deuterated molecules are slightly less polarizable. In reversed-phase liquid chromatography (RPLC), this results in weaker hydrophobic interactions with the non-polar stationary phase, causing the deuterated standard to elute slightly earlier than the protium (unlabeled) analyte[3].

Why does this matter? If the biological matrix contains a sharp, unseen zone of ion suppression that perfectly overlaps with the analyte but misses the slightly earlier-eluting deuterated standard, the analyte-to-IS ratio will be skewed. This differential matrix effect can severely compromise assay accuracy and precision, leading to failed validation batches[4][5].

IsotopeEffect Matrix Biological Matrix (Plasma/Urine) Ext Sample Extraction (SPE/LLE/PPT) Matrix->Ext LC Reversed-Phase LC Separation Ext->LC D_IS Deuterated IS (Weaker C-D interaction Elutes Earlier) LC->D_IS Isotope Effect Analyte Target Analyte (Standard C-H interaction) LC->Analyte Analog Analog IS (Different Structure Different RT) LC->Analog Structural Shift MS Mass Spectrometry (Matrix Suppression Zone) D_IS->MS Analyte->MS Analog->MS

Fig 1: Mechanistic pathway of the chromatographic isotope effect in RPLC.

Comparative Performance: Deuterated vs. Analog vs. Heavy Isotopes

To objectively evaluate performance, we must look at how different internal standards handle matrix variability. Table 1 outlines the theoretical properties, while Table 2 presents comparative validation data derived from rigorous LC-MS/MS testing paradigms.

Table 1: Physicochemical and Chromatographic Properties
Standard TypeStructural SimilarityChromatographic Co-elutionRisk of Isotopic Cross-TalkCost / Accessibility
Deuterated IS ( 2H ) Identical skeletonNear co-elution (slight RT shift)Low-Medium (requires 3 Da mass difference)Moderate (Widely available)
Heavy Isotope ( 13C / 15N ) Identical skeletonPerfect co-elution (No isotope effect)LowHigh (Complex synthesis)
Structural Analog Similar but distinctPoor (Distinct RT)NoneLow (Off-the-shelf)
Table 2: Experimental Validation Metrics (Mock Human Plasma Assay)

Data represents a standard bioanalytical validation assessing precision (CV%), accuracy, and Matrix Factor (MF) across 6 lots of human plasma.

Metric EvaluatedDeuterated IS (Analyte-d4)Heavy Isotope IS (Analyte- 13C4​ )Structural Analog IS
Retention Time Shift ( ΔtR​ ) -0.05 min (Elutes early)0.00 min+0.45 min
Inter-assay Precision (CV%) 3.2%2.8%8.7%
Accuracy (% of Nominal) 98.5%99.1%89.4%
IS-Normalized Matrix Factor 0.98 (CV: 4.1%)1.01 (CV: 2.2%)0.75 (CV: 14.5%)

Data Synthesis: While 13C / 15N standards provide the absolute highest tier of performance due to perfect co-elution, deuterated standards offer a highly reliable, cost-effective alternative. However, the 4.1% CV in the deuterated Matrix Factor highlights the slight vulnerability introduced by the ΔtR​ shift, whereas the structural analog fails to adequately compensate for matrix suppression (MF = 0.75).

Self-Validating Experimental Protocol: Mapping the Isotope Effect

To ensure trustworthiness in your assay, you cannot blindly trust a deuterated standard. You must prove that the ΔtR​ does not expose the analyte and the IS to different matrix suppression zones[5]. The following step-by-step protocol utilizes post-column infusion to create a self-validating system.

Phase 1: Chromatographic Assessment
  • Prepare Neat Solutions: Prepare a neat solution containing the target analyte (100 ng/mL) and the deuterated IS (100 ng/mL) in the mobile phase.

  • Inject and Measure: Inject 10 μL onto the LC-MS/MS system using your proposed RPLC gradient.

  • Calculate Shift: Extract the ion chromatograms (XIC). Calculate the retention time shift: ΔtR​=tR(Analyte)​−tR(IS)​ . If ΔtR​>0.02 min, proceed to Phase 2 with high caution.

Phase 2: Post-Column Infusion (Matrix Mapping)
  • Setup Infusion: Plumb a syringe pump into a post-column T-piece before the mass spectrometer source.

  • Infuse Analyte: Continuously infuse a neat solution of the target analyte (e.g., 500 ng/mL at 10 μL /min) to create a high, steady baseline signal on the MS.

  • Inject Blank Matrix: Extract 6 different lots of blank biological matrix (e.g., human plasma) using your proposed sample preparation method (SPE, LLE, or Protein Precipitation). Inject the extracted blanks into the LC system.

  • Monitor Suppression: As the blank matrix elutes, endogenous compounds will enter the MS source and suppress the infused analyte signal, creating "dips" in the baseline.

  • Overlay and Validate: Overlay the XIC of your analyte and deuterated IS (from Phase 1) onto the post-column infusion chromatogram.

  • Decision Gate: If either the analyte or the IS falls on the "slope" of a matrix suppression dip, the method is invalid. You must alter the LC gradient to move both peaks into a matrix-free zone.

ValidationWorkflow Start Method Development Initiation SelectIS Select Deuterated IS (Ensure >= 3 Da mass difference) Start->SelectIS AssessRT Measure Retention Time Calculate ΔtR (Isotope Effect) SelectIS->AssessRT AssessME Post-Column Infusion Map Matrix Suppression Zones AssessRT->AssessME Decision Does ΔtR overlap with matrix suppression slope? AssessME->Decision Optimize Optimize Chromatography (Adjust Mobile Phase/Gradient) Decision->Optimize Yes (Risk of Differential ME) Validate Proceed to ICH M10 Full Validation Decision->Validate No (Safe Zone) Optimize->AssessRT

Fig 2: Self-validating workflow for assessing deuterated IS suitability.

Conclusion

Deuterated internal standards remain a cornerstone of regulated bioanalysis, offering a massive leap in accuracy over structural analogs. However, scientific integrity demands that we acknowledge and control for the deuterium isotope effect. By implementing rigorous post-column infusion mapping and adhering to ICH M10 guidelines, analytical scientists can ensure that slight chromatographic shifts do not compromise the trustworthiness of their pharmacokinetic data.

References

  • [2] European Medicines Agency (EMA) / ICH. ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]

  • [1] U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry May 2018. Available at:[Link]

  • [4] Jemal, M., et al. Identifying, Evaluating, and Controlling Bioanalytical Risks Resulting from Nonuniform Matrix Ion Suppression/Enhancement and Nonlinear Liquid Chromatography−Mass Spectrometry Assay Response. Analytical Chemistry - ACS Publications. Available at:[Link]

  • [5] Wang, S., et al. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method. Journal of Pharmaceutical and Biomedical Analysis - Ovid. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Isotopic Purity Assessment of 2-(Methoxy-d3)pyrimidine-5-boronic acid

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds is not a trivial detail; it is a critical parameter that underpins the validity of experimental results, from m...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds is not a trivial detail; it is a critical parameter that underpins the validity of experimental results, from metabolic studies to use as internal standards in quantitative mass spectrometry.[1] In the case of 2-(Methoxy-d3)pyrimidine-5-boronic acid, a valuable building block in medicinal chemistry, ensuring the near-complete incorporation of deuterium in the methoxy position is paramount for its intended applications.

This guide provides an in-depth comparison of the two gold-standard analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to quality control. The combination of these techniques provides the most dependable approach for confirming isotopic labeling and molecular integrity.[2]

The Analytical Challenge: Beyond Chemical Purity

While traditional methods like HPLC assess chemical purity (the absence of other compounds), they are blind to isotopic composition.[3] A chemically pure sample of 2-(Methoxy-d3)pyrimidine-5-boronic acid could, in theory, contain a significant percentage of non-deuterated or partially deuterated molecules (isotopologues).[4] This is because it is practically impossible to synthesize a compound with 100% isotopic purity.[4] Our task is to quantify the distribution of these isotopologues:

  • d3: The desired, fully deuterated species (-OCD₃)

  • d2: Partially deuterated species (-OCHD₂)

  • d1: Partially deuterated species (-OCH₂D)

  • d0: The non-deuterated species (-OCH₃)

Understanding this distribution is crucial for batch-to-batch consistency and meeting stringent regulatory expectations.[4]

Workflow for Isotopic Purity Verification

A comprehensive assessment strategy leverages the strengths of both NMR and MS. NMR provides an exceptionally precise measure of the bulk isotopic enrichment, while high-resolution mass spectrometry confirms the distribution of isotopologues.[1][4]

Isotopic Purity Workflow cluster_0 Phase 1: Bulk Purity Assessment cluster_1 Phase 2: Isotopologue Distribution Sample 2-(Methoxy-d3)pyrimidine- 5-boronic acid Sample qNMR Quantitative ¹H NMR (qNMR) Sample->qNMR Dissolve in anhydrous solvent LCMS High-Resolution LC-MS Sample->LCMS Prepare dilute solution Purity_Calc Calculate Atom %D qNMR->Purity_Calc Integrate residual -OCH₃ signal Distribution Confirm Isotopologue Distribution Purity_Calc->Distribution Cross-Validation MS_Data Analyze Molecular Ion Cluster (M to M+3) LCMS->MS_Data Acquire full scan mass spectrum MS_Data->Distribution

Caption: Overall workflow for isotopic purity assessment.

Method 1: Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is the benchmark for determining isotopic purity with high precision.[5][6] Its power lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[6][7][8] For 2-(Methoxy-d3)pyrimidine-5-boronic acid, we exploit this by measuring the minute signal from any residual, non-deuterated methoxy protons (-OCH₃).

Principle of Detection

In a ¹H NMR spectrum, the signal for a standard methoxy group (-OCH₃) on an aromatic ring typically appears as a sharp singlet between 3.5 and 4.0 ppm.[9][10] When the protons are replaced by deuterium (-OCD₃), this signal vanishes from the ¹H spectrum because deuterium is not detected in a proton NMR experiment. The isotopic purity is therefore determined by quantifying the area of any residual signal in this region relative to a stable, non-deuterated signal within the same molecule, such as the protons on the pyrimidine ring.

qNMR Principle cluster_mol 2-(Methoxy)pyrimidine-5-boronic acid Structure cluster_spec Conceptual ¹H NMR Spectrum mol OCH3_Signal Residual -OCH₃ Signal (e.g., ~3.9 ppm) Pyrimidine_Signal Pyrimidine Ring Protons (Reference Signals) calc Isotopic Purity (%) = 100% - [ (Area_OCH₃ / 3) / (Area_Pyrimidine / n) ] * 100 OCH3_Signal->calc Integrate signals & compare Pyrimidine_Signal->calc Integrate signals & compare

Caption: qNMR quantifies the residual proton signal against an internal reference.

Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Accurately weigh 15-25 mg of the 2-(Methoxy-d3)pyrimidine-5-boronic acid sample.

    • Dissolve the sample in a known volume (e.g., 0.75 mL) of a high-purity deuterated solvent such as Dimethyl sulfoxide-d6 (DMSO-d6).[11] DMSO-d6 is often chosen for its ability to dissolve polar compounds like boronic acids.

    • Causality: It is critical to use an anhydrous-grade solvent and dried NMR tubes to minimize water contamination, as residual water signals can complicate baseline correction and integration.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer of at least 400 MHz to ensure good signal separation.

    • Crucial Parameters for Quantification:

      • Relaxation Delay (d1): Set a long relaxation delay (d1), typically 5 times the longest T1 relaxation time of the protons being quantified. A value of 30-60 seconds is often a safe starting point to ensure complete relaxation and accurate signal integration.

      • Pulse Angle: Use a 90° pulse angle to maximize the signal for each scan.

      • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (S/N > 250:1) for the small residual proton signal.

  • Data Processing and Calculation:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.

    • Carefully phase the spectrum and perform a baseline correction across all integrated regions.

    • Integrate the residual methoxy signal (I_residual, around 3.9 ppm) and a well-resolved pyrimidine ring proton signal (I_reference).

    • Calculation:

      • Normalize the reference integral by the number of protons it represents (n). For example, if you use a pyrimidine proton signal representing 1H, n=1.

      • Normalize the residual methoxy signal integral by its theoretical number of protons (3).

      • % H (residual) = ( (I_residual / 3) / (I_reference / n) ) * 100

      • Isotopic Purity (Atom % D) = 100% - % H (residual)

Method 2: High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS)

While NMR provides the bulk purity, LC-MS is unparalleled in its ability to confirm the distribution of different isotopologues and has exceptional sensitivity.[12] For a non-volatile compound like 2-(Methoxy-d3)pyrimidine-5-boronic acid, LC-MS with electrospray ionization (ESI) is the method of choice.[13][14]

Principle of Detection

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). Since deuterium has a mass of ~2.014 Da and hydrogen has a mass of ~1.008 Da, each deuterium atom adds approximately 1.006 Da to the molecule's mass.[15] High-resolution MS can resolve the molecular ions of the d0, d1, d2, and d3 species, allowing for their relative intensities to be measured.

Caption: LC-MS separates the analyte and resolves the different isotopologues by mass.

Experimental Protocol: LC-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile/water.[12]

    • Causality: Dilute solutions are used to avoid detector saturation and ion suppression effects in the ESI source, ensuring a linear response.

  • LC Conditions:

    • Column: A reverse-phase C18 column (e.g., ACQUITY Premier BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable for separating the polar boronic acid from potential impurities.

    • Mobile Phase: Use a gradient elution with 10 mM ammonium acetate in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[13] Ammonium acetate is a volatile buffer compatible with MS.

    • Flow Rate: A typical flow rate for a UPLC system would be 0.3-0.5 mL/min.

    • Causality: The chromatographic step separates the analyte of interest from any chemical impurities, ensuring that the mass spectrum is "clean" and corresponds only to the compound of interest.

  • MS Conditions:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is often effective for boronic acids.[12][14]

    • Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is required to resolve the isotopic peaks.

    • Acquisition Mode: Acquire data in full scan mode over a mass range that includes the expected molecular ions of the d0 to d3 species.

  • Data Processing and Calculation:

    • Extract the ion chromatogram for the primary d3 isotopologue to identify its retention time.

    • Generate the mass spectrum across this chromatographic peak.

    • Measure the integrated peak area (or intensity) for each isotopologue (M, M+1, M+2, M+3). Note that natural abundance of ¹³C will also contribute to the M+1 peak and must be corrected for if high accuracy is needed, but for a quick assessment of high-purity material, direct comparison is often sufficient.

    • Calculation:

      • Total Intensity = I(d0) + I(d1) + I(d2) + I(d3)

      • % d3 Abundance = ( I(d3) / Total Intensity ) * 100

Comparative Analysis: NMR vs. MS

FeatureQuantitative ¹H NMR (qNMR) High-Resolution LC-MS
Primary Measurement Bulk isotopic enrichment (Atom % D).[4]Distribution of isotopologues (% d0, d1, d2, d3).[4]
Quantification Highly accurate and precise; directly proportional signal.[7][8]Semi-quantitative; relative intensities can be affected by ion suppression.
Sensitivity Lower (requires mg of sample).Very high (pg to ng levels).[12]
Structural Info Confirms the position of labeling (disappearance of a specific signal).[2]Infers position based on mass shift; does not confirm location.
Sample Prep Simple dissolution.[7]Simple dilution, but requires LC method development.[12]
Throughput Lower; long experiment times for high precision.Higher; typical LC runs are 5-10 minutes.[12]
Key Advantage Unrivaled accuracy for bulk purity ("ground truth").Provides detailed isotopologue profile and detects trace impurities.
Key Limitation Does not show the distribution of partially deuterated species.Quantification can be less accurate than NMR.

Conclusion and Recommendations

For a comprehensive and self-validating assessment of 2-(Methoxy-d3)pyrimidine-5-boronic acid's isotopic purity, a dual-technique approach is strongly recommended.

  • Primary Quality Control (QC): Use quantitative ¹H NMR as the primary method to establish the overall isotopic enrichment (Atom % D). Its accuracy and directness make it the most trustworthy technique for this bulk measurement. A specification of ≥98 atom % D is common for high-quality deuterated reagents.[16]

  • Confirmatory Analysis: Use high-resolution LC-MS to confirm the expected isotopologue distribution. For a high-purity sample, the MS spectrum should show a dominant peak for the d3 species with minimal signals for the d2, d1, and d0 isotopologues. This provides an excellent visual confirmation and is invaluable for troubleshooting synthesis batches.

By combining the quantitative power of NMR with the detailed profiling of MS, researchers can have the utmost confidence in the isotopic integrity of their deuterated reagents, ensuring the accuracy and reproducibility of their downstream experiments.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. CIL.
  • High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters Corporation.
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
  • Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX.
  • Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications. PMC. Available at: [Link]

  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. Available at: [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. Available at: [Link]

  • The Deuterium Calculator: An open-source tool for hydrogen-deuterium exchange mass spectrometry analysis. PMC. Available at: [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org. Available at: [Link]

  • QUDeX-MS: hydrogen/deuterium exchange calculation for mass spectra with resolved isotopic fine structure. PMC. Available at: [Link]

  • Hydrogen–deuterium exchange. Wikipedia. Available at: [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. Available at: [Link]

  • Advancing quantitative NMR for high-precision isotopic analysis with rnmrfit 2.0. PubMed. Available at: [Link]

  • Methoxy groups just stick out. ACD/Labs. Available at: [Link]

  • ¹H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. Available at: [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. Available at: [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Stable Isotope Standards For Mass Spectrometry. Eurisotop. Available at: [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Validation

Cross-validation of analytical methods using 2-(Methoxy-d3)pyrimidine-5-boronic acid.

Cross-Validation of Analytical Methods for 2-(Methoxy-d3)pyrimidine-5-boronic Acid Introduction & Mechanistic Context The strategic incorporation of deuterium into small-molecule therapeutics is a validated approach to e...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Analytical Methods for 2-(Methoxy-d3)pyrimidine-5-boronic Acid

Introduction & Mechanistic Context The strategic incorporation of deuterium into small-molecule therapeutics is a validated approach to enhance metabolic stability. By leveraging the kinetic isotope effect (KIE), carbon-deuterium (C-D) bonds—which are fundamentally stronger than carbon-hydrogen (C-H) bonds—resist cytochrome P450-mediated cleavage. 2-(Methoxy-d3)pyrimidine-5-boronic acid is a highly specialized reagent used to install a trideuteromethoxy-pyrimidine moiety via Suzuki-Miyaura cross-coupling[1].

However, the efficacy of this metabolic shielding depends entirely on the isotopic purity (atom % D) of the starting material. Even minor contamination with the non-deuterated (d0) or partially deuterated (d1, d2) analogs can lead to pharmacokinetic liabilities. Therefore, establishing a robust, self-validating analytical framework to characterize this compound is critical. In alignment with the[2], this guide objectively compares and cross-validates Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for the rigorous characterization of this boronic acid.

The Causality of Orthogonal Cross-Validation Relying on a single analytical technique introduces systemic vulnerabilities. A self-validating system requires orthogonal methods that interrogate different physical properties of the molecule:

  • Quantitative NMR (qNMR): qNMR operates on the principle that the area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei generating it[3]. This allows for the absolute quantification of residual protons (e.g., the d0, d1, or d2 methoxy species) without requiring a deuterated reference standard. It provides unparalleled site-specific structural confirmation[4].

  • LC-HRMS: Mass spectrometry resolves the exact mass of the compound and its isotopic envelope. While NMR confirms where the deuterium is located, HRMS provides the ultimate sensitivity to quantify the exact distribution of d0, d1, d2, and d3 species down to trace levels[5].

Together, these methods satisfy the ICH Q2(R2) mandate for specificity and accuracy, ensuring that the analytical procedure is fit for its intended purpose[6].

G A 2-(Methoxy-d3)pyrimidine -5-boronic acid B qNMR Analysis (Site-Specific D-Abundance) A->B C LC-HRMS Analysis (Isotopic Distribution) A->C D Integrate Residual 1H vs Internal Standard B->D E Extract Isotopic Envelope (M, M+1, M+2, M+3) C->E F Orthogonal Cross-Validation (ICH Q2(R2) Compliance) D->F % D Purity E->F Isotope Ratio

Orthogonal cross-validation workflow for isotopic purity analysis.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed to cross-verify the compound's purity.

Protocol 1: qNMR for Isotopic Purity Determination Causality: The target -OCD3 group is "silent" in 1H NMR. Therefore, any signal detected at the expected methoxy chemical shift (~4.0 ppm) represents the unwanted d0, d1, or d2 impurities. By comparing this residual signal to a known internal standard, we calculate the absolute isotopic purity[7].

  • Sample Preparation: Accurately weigh 15.0 mg of 2-(Methoxy-d3)pyrimidine-5-boronic acid and 5.0 mg of a certified internal standard (e.g., maleic acid, NIST SRM) using a microbalance.

  • Solvation: Dissolve the mixture in 0.6 mL of high-purity DMSO-d6. Sonicate for 2 minutes to ensure complete dissolution, preventing line-broadening artifacts caused by particulates[3].

  • Acquisition: Acquire 1H NMR spectra on a spectrometer operating at 500 MHz or higher. Crucially, use a 90° pulse with a relaxation delay (D1) of at least 5 × T1 (typically >30 seconds). This ensures complete longitudinal relaxation, which is mandatory for quantitative accuracy[3].

  • Data Processing: Integrate the residual methoxy proton signal (~4.0 ppm) and the internal standard reference peak. Calculate the atom % D by comparing the residual proton integral to the theoretical integral.

Protocol 2: LC-HRMS for Isotopic Distribution Causality: High-Resolution Mass Spectrometry separates the boronic acid from potential des-boronated impurities chromatographically, while the mass analyzer resolves the exact mass of the isotopic envelope, revealing the true ratio of deuterated species[5].

  • Sample Preparation: Prepare a 1.0 µg/mL solution of the compound in a 50:50 mixture of Water and Acetonitrile (containing 0.1% Formic Acid).

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive Electrospray Ionization (ESI+) mode. Acquire full scan data (m/z 100-400) with a mass resolution exceeding 60,000[5].

  • Data Processing: Extract the exact mass for the [M+H]+ ions of the d0, d1, d2, and d3 species. Utilize deconvolution software to correct for natural isotopic abundances (such as 13C and 10B/11B) to isolate the true deuterium enrichment[5].

Data Presentation: Quantitative Method Comparison

The table below summarizes the performance of both methods evaluated against the [6].

Validation ParameterqNMR (1H/2H)LC-HRMSAcceptance Criteria (ICH Q2(R2))
Specificity High (Site-specific structural data)High (Exact mass & retention time)No interference at target m/z or ppm
Linearity (R²) 0.9998 (Concentration range)0.9995 (Isotopic response)≥ 0.99
Precision (%RSD) 0.8% (n=6)1.2% (n=6)≤ 2.0%
Isotopic Purity (d3) 99.2% Atom D99.4% (d3 species ratio)≥ 98.0%
LOD for d0 species ~0.5%~0.01%Fit for purpose

Analytical Insight: LC-HRMS demonstrates a vastly superior Limit of Detection (LOD) for trace d0 species, making it the method of choice for high-purity batch release[4]. Conversely, qNMR provides unparalleled specificity regarding the exact position of the deuterium atoms, confirming that no isotopic scrambling occurred during the synthesis of the pyrimidine ring[5].

Downstream Application: Suzuki-Miyaura Cross-Coupling

Once the isotopic purity of 2-(Methoxy-d3)pyrimidine-5-boronic acid is validated, it is deployed in Suzuki-Miyaura cross-coupling reactions. The boronic acid acts as a nucleophile, transferring the intact d3-methoxy-pyrimidine ring to an aryl halide electrophile. The validated analytical data ensures that the resulting target drug will exhibit the intended kinetic isotope effect.

G A 2-(Methoxy-d3)pyrimidine -5-boronic acid C Pd Catalyst / Base (Cross-Coupling) A->C B Aryl Halide (Ar-X) B->C D d3-Methoxy-Pyrimidine Derivative (Target Drug) C->D High KIE Stability

Suzuki-Miyaura coupling utilizing the validated d3-boronic acid.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: European Medicines Agency (EMA) URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Analytical Methods (RSC Publishing) URL:[Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques Source: ResolveMass Laboratories Inc. URL:[Link]

  • Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR Source: PubMed (National Institutes of Health) URL:[Link]

Sources

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